molecular formula C10H14ClNO2 B141488 (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 144494-72-4

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B141488
CAS No.: 144494-72-4
M. Wt: 215.67 g/mol
InChI Key: GYKTZBZYSKZYDB-FVGYRXGTSA-N
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Description

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral β-amino ester that serves as a versatile and high-value synthetic intermediate in organic chemistry and pharmaceutical research. Its primary research value lies in its application as a key chiral building block for the synthesis of more complex, biologically active molecules . The compound is notably used in the development of novel therapeutic agents and has been identified as a key intermediate in the synthetic pathway of active pharmaceutical ingredients such as the anti-HIV drug maraviroc . Researchers utilize this chiral synthon to incorporate the (S)-3-amino-3-phenylpropanoate motif into potential drug candidates, a structure that can enhance efficacy and influence the pharmacokinetic profile of the resulting compound . The ester functionality present in the molecule offers a strategic handle for further synthetic transformations, including hydrolysis to the corresponding acid, (S)-3-Amino-3-phenylpropanoic acid, or amidation reactions . Furthermore, its synthesis and resolution are active areas of methodological research, with studies exploring efficient enzymatic approaches using engineered ω-transaminases to achieve high enantiomeric purity . This focus on biocatalytic methods highlights the compound's relevance in the development of sustainable and selective synthetic processes.

Properties

IUPAC Name

methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKTZBZYSKZYDB-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629140
Record name Methyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1)
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Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144494-72-4
Record name Methyl (3S)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1)
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Record name Methyl (S)-3-phenyl-beta-alaninate hydrochloride
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Record name (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the precision of molecular architecture is paramount. Chiral building blocks are the foundational elements that enable the stereospecific synthesis of Active Pharmaceutical Ingredients (APIs), ensuring targeted biological activity while minimizing off-target effects. This compound (CAS: 144494-72-4) stands out as a critical chiral intermediate, valued for its defined stereochemistry and versatile reactivity.[1] This technical guide provides an in-depth examination of its chemical properties, synthesis, analytical characterization, and core applications, with a particular focus on its pivotal role in the manufacturing of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[2]

This document is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols but the underlying scientific rationale to empower effective and informed application of this essential molecule.

Chapter 1: Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific endeavor. This chapter provides the essential nomenclature and structural representation of the title compound.

Nomenclature and Chemical Identifiers

The compound is known by several names and is tracked by various registry numbers, which are consolidated in the table below for clarity and cross-referencing.

Identifier TypeValueSource(s)
CAS Number 144494-72-4[2][3]
IUPAC Name methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[3][4]
Molecular Formula C₁₀H₁₄ClNO₂[3][5]
Molecular Weight 215.68 g/mol [5]
Synonyms Methyl (S)-3-phenyl-beta-alaninate hydrochloride, (S)-beta3-phenylalanine methyl ester hydrochloride, (S)-3-Amino-3-phenyl propionic acid methyl ester HCl[2][3]
InChI Key GYKTZBZYSKZYDB-FVGYRXGTSA-N[4][5]
Canonical SMILES COC(=O)CN.Cl[4]
Molecular Structure

The structure features a chiral center at the C3 position (the carbon atom bonded to the amino group and the phenyl ring), which confers its stereospecific properties. The (S)-configuration is crucial for its function in asymmetric synthesis. The hydrochloride salt form enhances stability and improves solubility in polar solvents, facilitating its use in subsequent reaction steps.[1]

Figure 1: Structure of this compound

Chapter 2: Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is essential for its proper handling, storage, and use in experimental design.

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
Appearance Off-white or white powder/crystals[2][6]
Boiling Point 317.4 °C at 760 mmHg[2]
Flash Point 145.8 °C[2]
Vapor Pressure 0.000283 mmHg at 25 °C[2]
Topological Polar Surface Area (TPSA) 52.3 Ų[5][7]
Rotatable Bond Count 4[3][5]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Storage Temperature 2-8°C, under inert atmosphere[6]
Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.[8]

  • GHS Classification: The compound is classified under the Globally Harmonized System with the following hazard statements:

    • H315: Causes skin irritation.[3][9]

    • H319: Causes serious eye irritation.[3][9]

    • H335: May cause respiratory irritation.[3][9]

    • The signal word is "Warning".[2][6]

  • Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use:

    • Chemical safety goggles or a face shield.

    • A lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin contact.

    • Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • First-Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If irritation persists, seek medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Chapter 3: Synthesis and Purification Protocol

The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, (S)-3-Amino-3-phenylpropanoic acid.

Causality of Method Selection

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] This method is chosen for several key reasons:

  • Atom Economy: It is a direct condensation reaction with water as the only byproduct.

  • Cost-Effectiveness: The reagents—methanol and a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)—are inexpensive and readily available.[8]

  • Scalability: The reaction conditions are straightforward to implement on both laboratory and industrial scales.

  • In Situ Salt Formation: Using methanolic HCl or generating HCl in situ not only catalyzes the esterification but also conveniently forms the desired hydrochloride salt of the product in the same pot, simplifying the workup.

The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both a reagent and the solvent, shifting the equilibrium toward the ester product.[10]

Step-by-Step Synthesis Protocol

This protocol describes the esterification of (S)-3-Amino-3-phenylpropanoic acid.

Materials:

  • (S)-3-Amino-3-phenylpropanoic acid (1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-3-Amino-3-phenylpropanoic acid (1 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Acid Addition (Catalyst): Cool the suspension to 0 °C in an ice bath. Slowly and cautiously add thionyl chloride (1.2-1.5 eq.) dropwise via a dropping funnel. Rationale: The reaction of SOCl₂ with methanol generates HCl gas in situ, which acts as the catalyst and forms the ammonium hydrochloride salt, preventing side reactions like N-acylation. Alternatively, a catalytic amount of concentrated H₂SO₄ can be carefully added.[11]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux with continuous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid or oil is the hydrochloride salt. To purify, add cold diethyl ether to the residue and triturate to induce precipitation of a white solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a fine, white powder.

Synthesis Workflow Diagram

SynthesisWorkflow start (S)-3-Amino-3-phenylpropanoic acid + Anhydrous Methanol acid Add SOCl₂ or H₂SO₄ (catalyst) at 0 °C start->acid Suspend starting material reflux Heat to Reflux (4-6 hours) acid->reflux Initiate esterification evaporation Rotary Evaporation (Remove excess MeOH) reflux->evaporation Reaction completion precipitation Trituration with Diethyl Ether evaporation->precipitation Isolate crude product filtration Vacuum Filtration & Washing precipitation->filtration Induce crystallization product Purified (S)-Methyl 3-amino-3- phenylpropanoate hydrochloride filtration->product Collect pure solid

Figure 2: General workflow for the synthesis and purification.

Chapter 4: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the synthesized material is a non-negotiable step in drug development. This chapter outlines the standard analytical methods employed for quality control.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique is used to confirm the molecular structure. The expected spectrum in a solvent like DMSO-d₆ would show characteristic peaks:

    • A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

    • A multiplet for the diastereotopic methylene protons (-CH₂) adjacent to the ester.

    • A multiplet for the methine proton (-CH) adjacent to the phenyl and amino groups.

    • A multiplet for the aromatic protons of the phenyl ring between 7.2-7.5 ppm.

    • A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon framework. Key expected signals include:

    • A peak for the ester carbonyl carbon (~170-175 ppm).

    • Several peaks in the aromatic region (~125-140 ppm).

    • A signal for the methyl ester carbon (~52 ppm).

    • Signals for the aliphatic carbons (methine and methylene).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy helps identify key functional groups.

    • A strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[11]

    • Broad absorption bands for the N-H stretches of the ammonium salt (-NH₃⁺) in the range of 2800-3200 cm⁻¹.

    • C-O stretching bands for the ester group.

Chromatographic Analysis (Chiral HPLC)

High-Performance Liquid Chromatography is indispensable for assessing both chemical purity and enantiomeric excess (e.e.). A chiral stationary phase (CSP) is required to separate the (S)- and (R)-enantiomers.[12]

Rationale for Method: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective at resolving a wide range of chiral compounds, including amino acid esters.[13] The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[14]

Step-by-Step Chiral HPLC Protocol (Example Method):

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Chiralpak® AD-H or a similar polysaccharide-based chiral column.[15]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations. A common starting point is Hexane/Isopropanol (90:10 v/v). A small amount of a basic additive like diethylamine (0.1%) may be added to improve peak shape for the amine.[15]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm (due to the phenyl group).

    • Injection Volume: 10 µL.

  • Analysis: Inject a sample of the racemic standard first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample.

  • Data Interpretation: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

A successful synthesis will yield a chromatogram with a single, large peak corresponding to the (S)-enantiomer and, ideally, no detectable peak for the (R)-enantiomer, indicating an e.e. of >99%.

Chapter 5: Core Application in Pharmaceutical Development

The primary industrial application of this compound is as a key starting material for the synthesis of Dapoxetine.[1][2]

Role as a Dapoxetine Intermediate

Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a short-acting SSRI approved for the treatment of premature ejaculation.[2] The synthesis of Dapoxetine requires the construction of a specific stereocenter, which is efficiently introduced using a chiral building block.

This compound provides the necessary C3-chiral carbon and the phenyl ring in the correct (S)-configuration. A common synthetic route involves the reduction of the methyl ester to the corresponding alcohol, (S)-3-amino-3-phenylpropanol, which is then further elaborated to the final Dapoxetine molecule.[16]

Dapoxetine Synthesis Pathway

The diagram below illustrates the position of this compound within the broader synthetic pathway to Dapoxetine.

DapoxetineSynthesis start (S)-Methyl 3-amino-3- phenylpropanoate HCl reduction Reduction of Ester (e.g., with NaBH₄/LiCl) start->reduction intermediate1 (S)-3-Amino-3- phenylpropanol reduction->intermediate1 methylation N-Methylation (Eschweiler-Clarke) intermediate1->methylation intermediate2 (S)-3-(Dimethylamino)-3- phenylpropanol methylation->intermediate2 coupling Williamson Ether Synthesis (with 1-Fluoronaphthalene) intermediate2->coupling product Dapoxetine coupling->product

Figure 3: Role as a key intermediate in Dapoxetine synthesis.

This strategic use of a chiral precursor is a hallmark of modern pharmaceutical manufacturing, avoiding the need for costly and often inefficient chiral resolution steps later in the synthesis.[16]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for the precise, stereocontrolled synthesis of complex pharmaceutical molecules. Its well-defined chemical properties, straightforward synthesis, and critical role in the production of drugs like Dapoxetine underscore its importance to the pharmaceutical industry. This guide has provided the essential technical framework for researchers and developers to effectively utilize this compound, grounded in the principles of scientific integrity and practical application.

References

  • (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4. (n.d.). Home Sunshine Pharma. Retrieved January 21, 2026, from [Link]

  • Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Chiral Building Blocks: The Importance of (S)-3-Amino-3-phenylpropionic Acid Methyl Ester HCl in Modern Chemistry. (2026, January 4). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 21, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • Synthesis method of dapoxetine hydrochloride. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS: 144494-72-4)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, a chiral building block of significant interest in modern medicinal chemistry, is a derivative of β-phenylalanine. Its structural motif, featuring a stereocenter at the C3 position adjacent to the phenyl ring, makes it an invaluable intermediate for the asymmetric synthesis of complex pharmaceutical agents. The precise spatial arrangement of the amino group is critical for the target engagement and pharmacological activity of the resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its stereoselective synthesis, key applications in drug development, and essential safety and handling procedures for laboratory and scale-up operations. Notably, this compound serves as a key intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1]

Physicochemical Properties and Characterization

The hydrochloride salt form of (S)-Methyl 3-amino-3-phenylpropanoate enhances its stability and simplifies handling by converting the basic amino group into a crystalline, non-hygroscopic solid. This facilitates purification, weighing, and storage.

Table 1: Core Physicochemical Data

PropertyValueSource
CAS Number 144494-72-4[2]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2][3]
Appearance Off-white or white powder/crystals[1][3]
Storage Temperature 2-8°C, under inert atmosphere[3]

Spectroscopic Characterization:

Proper characterization is paramount for confirming the identity and stereochemical integrity of the material. Below are typical analytical data ranges.

Table 2: Representative Analytical Data

AnalysisExpected Results
¹H NMR Phenyl protons (multiplet, ~7.2-7.4 ppm), CH proton (triplet, ~4.1 ppm), CH₂ protons (multiplet, ~2.8-3.0 ppm), OCH₃ protons (singlet, ~3.6 ppm), NH₃⁺ protons (broad singlet).
¹³C NMR Carbonyl carbon (~172 ppm), Aromatic carbons (~127-140 ppm), CH-NH₃⁺ carbon (~50 ppm), CH₂ carbon (~40 ppm), OCH₃ carbon (~52 ppm).
Optical Rotation Specific rotation ([α]D) will be a defined value for the (S)-enantiomer, confirming enantiomeric purity. The sign and magnitude depend on the solvent and concentration.
Purity (HPLC) ≥97%, typically >99% for pharmaceutical-grade material.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[4] Various methods, including classical resolution and the use of chiral auxiliaries, have been developed.[4] A highly effective and industrially scalable approach for synthesizing (S)-Methyl 3-amino-3-phenylpropanoate involves the asymmetric hydrogenation of a suitable enamine precursor. This method is favored for its high stereocontrol and atom economy.

Synthetic Workflow Overview

The process begins with the condensation of methyl benzoylacetate with ammonia or an ammonia source to form methyl 3-amino-3-phenylacrylate. This enamine intermediate is then subjected to asymmetric hydrogenation using a chiral catalyst, which selectively produces the (S)-enantiomer. The final step involves treatment with hydrochloric acid to yield the target salt.

Graphviz Diagram: Asymmetric Hydrogenation Workflow

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Salt Formation Start Methyl Benzoylacetate + Ammonium Acetate Enamine Methyl (Z)-3-amino-3-phenylacrylate Start->Enamine Toluene, Reflux Dean-Stark Trap Hydrogenation (S)-Methyl 3-amino-3-phenylpropanoate (Free Base) Enamine->Hydrogenation H₂, [Rh(COD)(S,S)-Et-DuPhos]BF₄ Methanol, 40°C, 5 bar FinalProduct (S)-Methyl 3-amino-3-phenylpropanoate HCl (CAS 144494-72-4) Hydrogenation->FinalProduct HCl in Isopropanol Crystallization caption Workflow for Stereoselective Synthesis.

Caption: Workflow for Stereoselective Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (Z)-3-amino-3-phenylacrylate (Enamine Intermediate)

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with toluene (5 volumes), methyl benzoylacetate (1.0 eq), and ammonium acetate (1.2 eq).

  • Reaction: Heat the mixture to reflux (~110°C). Water generated during the condensation is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring & Rationale: Monitor the reaction by TLC or HPLC for the disappearance of the starting ketone. The removal of water is critical as it drives the equilibrium towards the formation of the enamine product. Ammonium acetate serves as a convenient in situ source of ammonia.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with saturated sodium bicarbonate solution to remove unreacted acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation & Rationale: In a separate vessel under an inert nitrogen atmosphere, prepare the active catalyst by dissolving a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (S,S)-Et-DuPhos) in degassed methanol. The choice of a chiral ligand like DuPhos is the cornerstone of this synthesis; it creates a chiral environment around the rhodium center, which directs the hydrogen addition to one face of the enamine double bond, thereby inducing asymmetry and leading to the desired (S)-enantiomer with high enantiomeric excess (e.e.).

  • Hydrogenation Reaction: Charge a high-pressure hydrogenation vessel with the crude enamine from Step 1 and degassed methanol. Purge the vessel with nitrogen, then add the prepared catalyst solution.

  • Execution: Seal the vessel, purge again with nitrogen, and then pressurize with hydrogen gas (e.g., to 5 bar). Heat the reaction to a controlled temperature (e.g., 40°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing samples via HPLC to track the conversion and enantiomeric excess.

Step 3: Salt Formation and Isolation

  • Post-Reaction: Once the hydrogenation is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dissolve the resulting oil in a suitable solvent for crystallization, such as isopropanol or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) to the stirred solution. The hydrochloride salt will precipitate out of the solution.

  • Purification: Cool the slurry in an ice bath to maximize yield. Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry under vacuum to afford this compound as a white crystalline solid. The crystallization process serves as a final purification step, often enhancing both chemical and enantiomeric purity.

Application in Drug Development: A Chiral Scaffold

The primary utility of this molecule lies in its role as a chiral building block. The β-amino acid structure is a common motif in pharmacologically active compounds, including enzyme inhibitors and receptor modulators.[5]

Case Study: Intermediate for CCR5 Antagonists

Several patents disclose the use of 3-amino-3-phenylpropionic acid esters as key intermediates in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[6] These antagonists, such as Maraviroc, are crucial in anti-HIV therapy as they block the entry of the virus into host cells.[6] The (S)-stereocenter provided by the title compound is often essential for the correct three-dimensional orientation required for binding to the CCR5 receptor.

Graphviz Diagram: Role as a Chiral Building Block

Application_Logic Start (S)-Methyl 3-amino-3- phenylpropanoate HCl (Key Intermediate) Step1 Amide Coupling or Reductive Amination Start->Step1 Introduces C3 Stereocenter Step2 Further Functionalization & Cyclization Steps Step1->Step2 API Complex API (e.g., CCR5 Antagonist) Step2->API Final Structure with Defined Chirality caption Integration into API Synthesis.

Caption: Integration into API Synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1][2][7] It can be harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term stability, especially of high-purity material, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of stereochemically complex and potent pharmaceuticals. A thorough understanding of its properties, coupled with a robust and well-controlled synthetic strategy like asymmetric hydrogenation, allows researchers and process chemists to leverage its structural features effectively. Its proper handling and characterization are non-negotiable for ensuring the quality, safety, and efficacy of the final drug products derived from it.

References

  • MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Available from: [Link]

  • University of Florida Libraries. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available from: [Link]

  • Guizzetti, S., Benaglia, M., Bonsignore, M., Raimondi, L., & Celentano, G. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5695-5703. Available from: [Link]

  • National Institutes of Health. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Available from: [Link]

  • PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Available from: [Link]

  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • ACS Publications. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available from: [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Available from: [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • Google Patents. (n.d.). Method for resolving 3-amino-3-phenylpropanol.
  • Google Patents. (n.d.). Synthesis of 3-amino-3-aryl propanoates.
  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropanoate. Available from: [Link]

  • Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. Available from: [Link]

  • PubChem. (n.d.). Methyl 3-aminopropanoate hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Available from: [Link]

  • PubMed. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Available from: [Link]

Sources

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate Hydrochloride: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in pharmaceutical research and organic synthesis. The document details its core molecular profile, with a particular focus on the determination and significance of its molecular weight. It further explores methodologies for its analytical characterization, common synthetic pathways, and its applications within the field of drug development. This paper is intended for researchers, chemists, and drug development professionals who utilize or are investigating this compound, offering both theoretical grounding and practical, field-proven protocols to ensure scientific integrity and experimental success.

Core Molecular Profile and Identification

This compound is a derivative of β-phenylalanine, an important non-proteinogenic amino acid. Its stereospecific nature and functional groups make it a valuable intermediate for synthesizing complex, biologically active molecules.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is known by several synonyms, and it is crucial to distinguish between the specific (S)-enantiomer hydrochloride salt and its related forms.

  • IUPAC Name: methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[1]

  • Common Synonyms: Methyl (S)-3-phenyl-beta-alaninate hydrochloride, (S)-beta3-phenylalanine methyl ester hydrochloride[1]

  • CAS Number: 144494-72-4[1]

  • MDL Number: MFCD11052922

Chemical Structure

The structure consists of a phenyl ring and a propanoate backbone, with an amino group at the chiral center (C3) in the (S) configuration and a methyl ester at C1. The hydrochloride salt form protonates the amino group, enhancing its stability and solubility in certain solvents.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including dissolution, storage, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.67 g/mol (or 215.68)[1][2][3][4]
Exact Mass 215.0713064 Da[1]
Appearance White to yellow powder or crystals
Purity Typically ≥97%
Storage Conditions Inert atmosphere, 2-8°C
InChI Key GYKTZBZYSKZYDB-FVGYRXGTSA-N
Free Base MW 179.22 g/mol (C₁₀H₁₃NO₂)[5][6]

The Significance of Molecular Weight: From Theory to Practice

The molecular weight is a fundamental property, underpinning stoichiometric calculations in synthesis, preparation of standard solutions for quantitative analysis, and interpretation of mass spectrometry data.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of each atom in the molecular formula (C₁₀H₁₄ClNO₂).

  • Carbon (C): 10 * 12.011 u = 120.11 u

  • Hydrogen (H): 14 * 1.008 u = 14.112 u

  • Chlorine (Cl): 1 * 35.453 u = 35.453 u

  • Nitrogen (N): 1 * 14.007 u = 14.007 u

  • Oxygen (O): 2 * 15.999 u = 31.998 u

  • Total Molecular Weight: ~215.68 u

This theoretical value is the benchmark against which experimental data are compared for identity confirmation.

Experimental Verification via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the analysis will detect the cationic form of the free base (after loss of HCl), corresponding to the protonated molecule [M+H]⁺.

Caption: Experimental workflow for molecular weight verification using ESI-MS.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to 1-10 µg/mL using a 50:50 mixture of methanol and deionized water with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Use a calibrated Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to instrument-specific recommendations.

    • Drying Gas (N₂): 250-350 °C

  • Data Acquisition: Scan a mass range from m/z 50 to 500.

  • Data Analysis: Identify the base peak. For this compound, the expected protonated free base [M+H]⁺ has a monoisotopic mass of 180.1025 Da. The observed m/z should be within a narrow tolerance (e.g., ± 0.01 Da) of this value.

Synthesis and Stereochemical Integrity

The utility of this compound is intrinsically linked to its stereochemistry. The (S)-enantiomer is often required for specific biological interactions, making stereoselective synthesis a critical aspect of its production.

Overview of Synthetic Strategies

A common and direct method for synthesizing the target compound is the esterification of the parent amino acid, (S)-3-Amino-3-phenylpropionic acid.

Synthesis cluster_reaction Reaction Conditions Precursor (S)-3-Amino-3-phenylpropionic acid Product (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Precursor->Product  Esterification   Reagent1 Methanol (Solvent/Reagent) Catalyst Thionyl Chloride (SOCl₂) or HCl (gas)

Caption: Simplified synthetic pathway via Fischer esterification.

This reaction, a Fischer esterification, typically involves treating the amino acid with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas. The acid serves both to catalyze the esterification and to form the final hydrochloride salt, ensuring stability and ease of isolation.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in medicinal chemistry and drug discovery.

Chiral Building Block

As a chiral intermediate, it is used in the asymmetric synthesis of more complex molecules. The defined stereocenter serves as a foundation for building molecules where stereochemistry is critical for efficacy and safety, such as enzyme inhibitors or receptor agonists.

Role in Medicinal Chemistry

The incorporation of β-amino acids into peptide backbones can confer resistance to enzymatic degradation and induce specific secondary structures, which is a valuable strategy in peptidomimetic drug design. Furthermore, the methyl ester group provides a handle for further chemical modification or can act as a bioisostere for other functional groups. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a compound's pharmacokinetic or pharmacodynamic properties, is a key concept in drug design that highlights the importance of simple moieties like the methyl ester in this molecule[7].

Prodrug Development

Amino acids are frequently used as promoieties to enhance the pharmaceutical properties of parent drugs, such as improving solubility or enabling transport via amino acid transporters in the body[8]. The amino acid structure of this compound makes it a candidate for use as a promoiety, potentially improving the absorption and distribution of a linked active pharmaceutical ingredient (API)[8].

References

  • Sigma-Aldrich.
  • Lead Sciences.
  • PubChem. Methyl (S)
  • BLD Pharm.
  • Santa Cruz Biotechnology.
  • ChemicalBook.
  • LookChem.
  • PubChem.
  • Guidechem.
  • Sigma-Aldrich. (S)
  • Chemdad. METHYL (3S)
  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PubMed Central (PMC). Amino Acids in the Development of Prodrugs.
  • Sigma-Aldrich.

Sources

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral compound of significant interest in the pharmaceutical industry. As a derivative of β-phenylalanine, it serves as a crucial chiral building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs).[1][2] The precise three-dimensional arrangement of atoms in drug molecules is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicities.[2] This guide provides a comprehensive technical overview of the structure, properties, synthesis, analysis, and applications of this compound, intended for researchers, chemists, and professionals in drug development.

Core Concepts: The Significance of Chirality

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the interaction between a drug and its biological target often requires a strict match of chirality, making enantiomerically pure compounds highly desirable in drug development.[2] Chiral building blocks like this compound are foundational units that introduce a specific stereocenter into a larger molecule, guiding the synthesis towards the desired stereoisomer and enhancing the efficiency of producing biologically active compounds.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in chemical reactions and its suitability for specific applications. This compound is the hydrochloride salt of the methyl ester of (S)-3-amino-3-phenylpropanoic acid. The hydrochloride form enhances the compound's stability and simplifies handling by converting the basic amino group into a more crystalline and less reactive ammonium salt.

Chemical Structure

The molecule features a stereocenter at the C3 carbon, which is bonded to an amino group, a phenyl group, a hydrogen atom, and a methylene group. The "(S)" designation indicates the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

Diagram: Molecular Connectivity of this compound

Caption: Molecular graph showing atom connectivity.

Physicochemical Properties

A summary of the key identifiers and physical properties is provided below. These data are essential for experimental design, safety assessments, and regulatory submissions.

PropertyValueSource(s)
IUPAC Name methyl (3S)-3-amino-3-phenylpropanoate;hydrochloridePubChem[3]
Synonyms Methyl (S)-3-phenyl-beta-alaninate hydrochloridePubChem[3]
CAS Number 144494-72-4Sigma-Aldrich[4]
Molecular Formula C₁₀H₁₄ClNO₂PubChem[3]
Molecular Weight 215.68 g/mol Sigma-Aldrich[4]
Physical Form White to yellow powder or crystalsSigma-Aldrich[4]
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich[4]

Synthesis and Manufacturing

The most common and economically viable method for synthesizing β-amino esters like this compound is the Fischer esterification of the corresponding β-amino acid.[5] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol.

Synthetic Pathway: Fischer Esterification

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or HCl), which enhances the electrophilicity of the carbonyl carbon.[6] The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[5][6] The presence of hydrochloric acid not only catalyzes the reaction but also forms the hydrochloride salt of the product in situ.

Diagram: Fischer Esterification Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products start_material (S)-3-Amino-3-phenylpropanoic acid reaction Esterification & Salt Formation start_material->reaction solvent Methanol (Excess) solvent->reaction catalyst Acid Catalyst (HCl or H2SO4) catalyst->reaction heating Reflux heating->reaction final_product (S)-Methyl 3-amino-3-phenylpropanoate HCl reaction->final_product byproduct Water (H2O) reaction->byproduct

Caption: Generalized workflow for the synthesis.

Representative Experimental Protocol

This protocol describes a generalized lab-scale synthesis based on the principles of Fischer esterification.[7][8]

Objective: To synthesize this compound from (S)-3-Amino-3-phenylpropanoic acid.

Materials:

  • (S)-3-Amino-3-phenylpropanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or solution in methanol)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (S)-3-Amino-3-phenylpropanoic acid in an excess of anhydrous methanol.

    • Causality: Using excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.[5]

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or a solution of HCl in methanol to the stirring suspension. The mixture should become a clear solution.

    • Causality: The strong acid protonates the carboxylic acid, making it a much more reactive electrophile for the nucleophilic attack by methanol.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 6-12 hours).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup & Neutralization: Dilute the residue with ice-cold water and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Self-Validation: This step quenches the acid catalyst and converts the hydrochloride salt to the free base form for extraction. Effervescence (CO₂ evolution) confirms the neutralization of the acid.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[7] Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine to remove residual water, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, methyl (S)-3-amino-3-phenylpropanoate, typically as an oil.

  • Salt Formation (if necessary): If the free base was isolated, dissolve it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

  • Chiral HPLC: This is a critical technique to determine the enantiomeric excess (e.e.) of the product, confirming that the stereocenter has the desired (S)-configuration and has not racemized during synthesis.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its β-amino acid structure is found in various pharmaceutically active compounds.[9]

  • Peptidomimetics: β-amino acids are used to create peptide analogues (peptidomimetics) with enhanced stability against enzymatic degradation in the body.[3][9] This is a crucial strategy for improving the pharmacokinetic properties of peptide-based drugs.

  • Chiral Ligands and Catalysts: The amino and ester functionalities can be further modified to create chiral ligands for asymmetric catalysis.

  • Synthesis of Specific APIs: While specific drug pathways are often proprietary, compounds with this structural motif are investigated for various therapeutic areas. For example, related phenylalanine derivatives are key intermediates in the synthesis of drugs like Nateglinide, an antidiabetic agent, highlighting the importance of such chiral building blocks in API synthesis.[10]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous. The following table summarizes its GHS classification.

Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation
Source: PubChem[11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a particle filter respirator may be required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage is at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.[4]

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the sophisticated field of asymmetric drug synthesis. Its defined stereochemistry, coupled with its versatile functional groups, provides a reliable starting point for constructing complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for any researcher or scientist aiming to leverage its potential in the discovery and development of next-generation therapeutics.

References

  • PubChem. methyl (3S)-3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available from: [Link]

  • PubChem. Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Available from: [Link]

  • Apicule. methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride (CAS No: 13033-84-6) API Intermediate Manufacturers. Available from: [Link]

  • LookChem. methyl 3-amino-3-phenylpropanoate|14898-52-3. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 3-phenylpropionate. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available from: [Link]

Sources

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Core Intermediate in Modern Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, a pivotal chiral intermediate in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

This compound is a fine chemical widely recognized for its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its various synonyms and identifiers is crucial for unambiguous sourcing and regulatory compliance.

Systematic and Common Names

The compound is systematically named as methyl (3S)-3-amino-3-phenylpropanoate hydrochloride . However, it is frequently referred to by a variety of synonyms in commercial and academic literature.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifierSource
IUPAC Name methyl (3S)-3-amino-3-phenylpropanoate;hydrochloridePubChem[1]
CAS Number 144494-72-4Sigma-Aldrich[2], PubChem[1]
Molecular Formula C₁₀H₁₄ClNO₂PubChem[1]
Molecular Weight 215.68 g/mol Santa Cruz Biotechnology[3], Sigma-Aldrich[2]
InChI Key GYKTZBZYSKZYDB-FVGYRXGTSA-NJ&K Scientific[4], Sigma-Aldrich[2]
Synonym (S)-3-Amino-3-phenyl propionic acid methylester HClChemicalBook[5]
Synonym Methyl (S)-3-phenyl-beta-alaninate HClPubChem[1]
Synonym Benzenepropanoic acid, β-amino-, methyl ester, hydrochloride, (βS)-ChemicalBook[5]
Synonym (S)-beta3-phenylalanine methyl ester hydrochloridePubChem[1]

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety data is paramount for the effective and safe handling of this compound in a laboratory and industrial setting.

Physicochemical Properties

This compound is typically a white to off-white or yellow powder or crystalline solid.[2] Key physicochemical data are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form White to yellow powder or crystalsSigma-Aldrich[2]
Boiling Point 317.4°C at 760 mmHgHome Sunshine Pharma[6]
Flash Point 145.8°CHome Sunshine Pharma[6]
Storage Temperature Inert atmosphere, 2-8°CSigma-Aldrich[2]
Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Data sourced from PubChem and various supplier safety data sheets.[5][7]

Synthesis and Manufacturing

The primary route to this compound involves the esterification of (S)-3-amino-3-phenylpropanoic acid. This precursor is often produced through the enzymatic resolution of a racemic mixture, a key step that imparts the desired stereochemistry.

General Synthesis Pathway

A common industrial synthesis approach is outlined below. This multi-step process emphasizes the generation of the chiral amine, which is then elaborated to the final API.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_api_synthesis API Synthesis (Dapoxetine) Racemic_N_acetyl (u00B1)-N-phenylacetyl-3-amino-3-phenylpropionic acid Enzymatic_Resolution Immobilized Penicillin G Acylase (PGA) Racemic_N_acetyl->Enzymatic_Resolution Enzymatic Resolution S_acid (S)-3-amino-3-phenylpropionic acid Enzymatic_Resolution->S_acid Esterification_Reaction Esterification S_acid->Esterification_Reaction Methanol Methanol (CHu2083OH) Methanol->Esterification_Reaction Target_Molecule (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride Esterification_Reaction->Target_Molecule Reduction Reduction Target_Molecule->Reduction Methylation Methylation Reduction->Methylation Condensation Condensation Methylation->Condensation Dapoxetine Dapoxetine Condensation->Dapoxetine

Figure 1: General synthesis pathway for Dapoxetine, highlighting the formation of the key intermediate this compound.

Application in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Dapoxetine.

Intermediate for Dapoxetine Synthesis

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) that is the first approved pharmacological treatment for premature ejaculation.[6][8] The synthesis of Dapoxetine relies on the chirality of this compound to establish the correct stereocenter in the final drug molecule. The synthesis typically proceeds through reduction of the ester to the corresponding alcohol, followed by N-methylation and condensation with 1-fluoronaphthalene.[9][10]

Analytical Methodologies

To ensure the quality and purity of this compound, a range of analytical techniques are employed.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and for chiral separation to determine enantiomeric excess. Gas Chromatography (GC) may also be used, particularly for assessing residual solvents.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

A certificate of analysis for this compound would typically include results from these analytical tests to confirm its identity and purity.[2]

Conclusion

This compound is a vital chiral intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Dapoxetine. Its stereospecific synthesis and purification are critical to the efficacy of the final active pharmaceutical ingredient. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and developers working in this area.

References

  • This compound. Sigma-Aldrich.

  • 144494-72-4((S)-3-Amino-3-phenyl propionic acid methylester HCl). ChemicalBook.

  • Methyl (S)-3-phenyl-beta-alaninate hydrochloride. PubChem.

  • (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4. Home Sunshine Pharma.

  • Methyl 3-aMino-2-phenylpropanoate hydrochloride synthesis. ChemicalBook.

  • Dapoxetine – Knowledge and References. Taylor & Francis.

  • CN103664660A - Synthesis method of dapoxetine hydrochloride. Google Patents.

  • methyl 3-amino-3-phenylpropanoate - C10H13NO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

  • Methyl 3-phenylpropanoate. Sigma-Aldrich.

  • Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE. ChemicalBook.

  • CN118955306A - A process improvement method for dapoxetine hydrochloride. Google Patents.

  • methyl 3-amino-3-phenylpropanoate|14898-52-3. LookChem.

  • WO2008035358A2 - Process for preparing dapoxetine. Google Patents.

  • Synthesis of dapoxetine hydrochloride. ResearchGate.

  • Methyl 3-phenylpropanoate. Sigma-Aldrich.

  • This compound | 144494-72-4. J&K Scientific.

  • methyl 3-amino-3-phenylpropanoate hydrochloride | CAS 88831-43-0. Santa Cruz Biotechnology.

  • methyl 3-amino-3-phenylpropanoate 14898-52-3 wiki. Guidechem.

Sources

(S)-beta-Phenylalanine methyl ester hydrochloride properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-beta-Phenylalanine Methyl Ester Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (S)-beta-Phenylalanine methyl ester hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural properties as a β-amino acid derivative offer distinct advantages in medicinal chemistry, primarily due to increased metabolic stability compared to its α-amino acid counterparts.[1] This document will explore its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering both foundational knowledge and field-proven insights.

Core Physicochemical Properties

(S)-beta-Phenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of (S)-beta-phenylalanine. This form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and use in various chemical reactions. While the search results primarily detail the properties of the alpha-isomer, L-Phenylalanine methyl ester hydrochloride, key analogous properties for the beta-isomer can be inferred and are supplemented with data for the specific beta-isomer where available.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
CAS Number 144494-72-4[2]
Molecular Formula C₁₀H₁₃NO₂ · HCl[2]
Molecular Weight 215.68 g/mol [2]
Appearance White to off-white fine crystalline powder[3][4]
Melting Point 158-162 °C (for the alpha-isomer)[3][5]
Solubility Soluble in methanol and ethanol[3][5][6]
Optical Rotation [α]20/D +32.4°, c = 2 in ethanol (for the alpha-isomer)[3]
Sensitivity Hygroscopic[3][5]

Synthesis and Chiral Control: The Path to Enantiopurity

The synthesis of enantiomerically pure β-amino acids like (S)-β-phenylalanine is a critical challenge in organic chemistry. These compounds serve as valuable scaffolds that confer biological activity and improved druggability by mimicking natural α-amino acids while offering enhanced stability.[1]

Synthetic Strategies

Multiple synthetic routes have been developed to access β-phenylalanine derivatives (β-PADs). Historical methods include the Knoevenagel and Rodionow-Johnson reactions.[1] More contemporary approaches focus on asymmetric synthesis to ensure high enantioselectivity:

  • Metallo-catalytic and Asymmetric Synthesis: These methods have been developed to increase the diversity of available β-PADs.[1] For example, a Heck reaction involving a bromophenol and a β-unsaturated ester can form the corresponding β-amino ester.[1]

  • Biocatalysis: Enzymes, such as Phenylalanine Ammonia Lyase (PAL), are increasingly used as biocatalysts to improve both yield and enantioselectivity.[1] One method involves the isomerization of an α-phenylalanine derivative to the (S)-β-phenylalanine derivative, achieving high purity (>96%) and high enantiomeric excess (>99%).[1]

General Experimental Protocol: Esterification of Phenylalanine

While the following protocol from the University of Sheffield describes the synthesis of the alpha-isomer, L-Phenylalanine methyl ester hydrochloride, the principles of Fischer esterification are directly applicable.[7] The causality behind this choice is the acid-catalyzed protection of the carboxylic acid, which is a foundational step in many peptide synthesis workflows.

Step-by-Step Methodology:

  • Reaction Setup: L-phenylalanine (54.7 mmol) is suspended in methanol (100 cm³). The vessel is cooled to 0 °C in an ice bath.

  • Acid Addition: Thionyl chloride (82.1 mmol) is added dropwise to the stirred suspension. This in-situ generation of HCl catalyzes the esterification and forms the hydrochloride salt. The reaction is exothermic and requires slow addition to maintain temperature control.

  • Reaction Progression: The mixture is stirred for 24 hours at room temperature, allowing the esterification to proceed to completion.

  • Work-up and Isolation: The solvent is removed under reduced pressure (in vacuo).

  • Purification: The crude product is recrystallized from a mixture of ethyl acetate and ethanol (95:5) to yield the pure L-Phenylalanine methyl ester hydrochloride as a white solid.[7]

G cluster_synthesis Synthesis Workflow A 1. Suspend Phenylalanine in Methanol (0 °C) B 2. Add Thionyl Chloride (Catalyst + HCl Source) A->B Dropwise C 3. Stir at Room Temp (24 hours) B->C Reaction D 4. Remove Solvent (In Vacuo) C->D Isolation E 5. Recrystallize (EtOAc/EtOH) D->E Purification F Pure (S)-beta-Phenylalanine Methyl Ester HCl E->F Final Product

Caption: Generalized workflow for the synthesis of Phenylalanine Methyl Ester HCl.

Analytical Characterization: Ensuring Purity and Identity

A multi-pronged analytical approach is essential to validate the identity, purity, and enantiomeric excess of (S)-beta-Phenylalanine methyl ester hydrochloride. This self-validating system ensures that the material meets the stringent requirements for drug development and research.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment.

  • Chiral HPLC/UPC²: To confirm enantiomeric purity, chiral separations are required. Ultra-Performance Convergence Chromatography (UPC²) offers superior resolution and throughput compared to normal-phase HPLC for resolving D- and L-phenylalanine methyl esters. A typical method can reliably detect enantiomeric impurities down to 0.01%.

  • HILIC: For polar compounds like β-alanine methyl ester hydrochloride that lack a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective.[8] It allows for direct analysis without the need for derivatization.[8]

Spectroscopic and Other Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[9]

  • Melting Point Analysis: The melting point range serves as a quick indicator of purity.[3][4]

  • Optical Rotation: A polarimeter is used to measure the specific rotation, confirming the presence of the correct enantiomer.[3]

Protocol: Chiral Purity Analysis by UPC²

This protocol is adapted from a method developed for the separation of phenylalanine methyl ester enantiomers.

  • System Preparation: An ACQUITY UPC² system with a photodiode array (PDA) detector is used.

  • Column: A chiral stationary phase column (e.g., CHIRALPAK ID, 4.6 x 100 mm, 3 μm) is installed and equilibrated.

  • Mobile Phase: The mobile phase consists of CO₂ (A) and methanol with 0.1% NH₄OH (B) under isocratic conditions (e.g., 90% A, 10% B).

  • Sample Preparation: The sample is dissolved in isopropanol with 0.1% triethanolamine to a concentration of 5 mg/mL.

  • Injection and Detection: A 4 μL sample is injected. The eluting enantiomers are detected by UV at 210 nm.

  • Data Analysis: The retention times and peak areas are analyzed to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

G cluster_analysis Analytical Workflow A Sample Preparation (Dissolve in Solvent) B Chiral UPC² Injection A->B C Separation on Chiral Column B->C D UV Detection (210 nm) C->D E Data Analysis (% Purity, % ee) D->E

Caption: Standard workflow for analytical characterization and purity assessment.

Applications in Drug Discovery

β-amino acids are of high therapeutic interest because they can form pseudopeptides that are more resistant to enzymatic degradation than natural peptides.[1] This increased stability is a highly desirable trait in drug design.

  • Chiral Scaffolds: (S)-beta-Phenylalanine methyl ester hydrochloride serves as a versatile chiral building block for synthesizing more complex molecules.[1]

  • Peptidomimetics: Its incorporation into peptide sequences can induce specific secondary structures (e.g., helices, sheets), which is crucial for modulating biological activity.

  • Pharmacological Precursors: β-PADs are starting materials for various drug candidates. For instance, a derivative of β-phenylalanine is a key intermediate in the synthesis of (S)-dapoxetine.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of (S)-beta-Phenylalanine methyl ester hydrochloride.

  • GHS Hazard Statements: According to aggregated GHS information, this chemical may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

  • Storage Conditions: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][5] The compound is hygroscopic and sensitive to moisture.[3][5] Recommended storage temperatures are often between 2-8°C or at -20°C for long-term stability.[3][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4][5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

  • Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
  • Tissot, M., et al. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). National Institutes of Health (NIH).
  • PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure makes it a valuable precursor for enantiomerically pure drugs, where the biological activity is often dependent on a specific stereoisomer. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications, with a focus on the practical insights required for its effective use in a research and development setting.

Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of methyl (3S)-3-amino-3-phenylpropanoate hydrochloride are crucial for its correct identification and handling.

IUPAC Name and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride .[1] The "(3S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the amino group and the phenyl group.

Synonyms:

  • Methyl (S)-3-phenyl-beta-alaninate hydrochloride[1]

  • (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride[1]

  • (S)-beta3-phenylalanine methyl ester hydrochloride[1]

Molecular Structure:

Asymmetric Synthesis Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product benzaldehyde Benzaldehyde one_pot One-Pot Reaction (Asymmetric Catalyst) benzaldehyde->one_pot malonic_acid Malonic Acid malonic_acid->one_pot ammonium_acetate Ammonium Acetate ammonium_acetate->one_pot esterification Esterification (Methanol, SOCl₂) one_pot->esterification salt_formation Salt Formation (HCl) esterification->salt_formation final_product Methyl (3S)-3-amino-3- phenylpropanoate HCl salt_formation->final_product

Caption: Conceptual workflow for the asymmetric synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of methyl (3S)-3-amino-3-phenylpropanoate hydrochloride.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include:

    • A multiplet for the aromatic protons of the phenyl group.

    • A triplet for the methine proton at the chiral center (C3).

    • A doublet for the methylene protons (C2).

    • A singlet for the methyl ester protons.

    • A broad singlet for the ammonium protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the carbonyl carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl ester carbon.

Infrared (IR) Spectroscopy:

The IR spectrum can confirm the presence of key functional groups:

  • A broad absorption band for the N-H stretching of the ammonium group.

  • A strong absorption band for the C=O stretching of the ester group.

  • Absorption bands corresponding to the C-H stretching of the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) would be expected, along with characteristic fragment ions.

Chromatographic Analysis for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is critical and is typically performed using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC):

This is the most common method for assessing the enantiomeric purity of chiral compounds in the pharmaceutical industry.

Experimental Protocol (Illustrative):

  • Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for separating amino acid derivatives. [2]* Mobile Phase: The choice of mobile phase depends on the CSP. For polysaccharide-based CSPs in normal phase mode, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is typically used. For macrocyclic glycopeptide-based CSPs, reversed-phase or polar organic modes can be employed.

  • Detection: UV detection is commonly used, as the phenyl group provides a strong chromophore.

  • System Suitability: Before sample analysis, the chromatographic system should be validated for its suitability, including resolution between the enantiomer peaks, peak symmetry, and reproducibility.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase: The CSP is the heart of the separation. The chiral selector on the stationary phase interacts differently with the two enantiomers, leading to different retention times. The choice of CSP is often empirical and based on the structure of the analyte.

  • Mobile Phase Composition: The mobile phase composition is optimized to achieve a good balance between resolution and analysis time. The polar modifier in normal phase chromatography plays a crucial role in the chiral recognition mechanism.

Chiral HPLC Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis sample Dissolve sample in mobile phase injection Inject sample sample->injection column Chiral Column (e.g., Polysaccharide-based) injection->column detection UV Detector column->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate peak areas of enantiomers chromatogram->integration calculation Calculate enantiomeric excess (e.e.) integration->calculation

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Applications in Drug Development

Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride is a valuable intermediate in the synthesis of several pharmaceuticals. Its primary and most well-documented application is in the synthesis of Maraviroc .

Maraviroc:

Maraviroc is an antiretroviral drug used in the treatment of HIV infection. It is a CCR5 receptor antagonist, which means it blocks the entry of the HIV virus into human cells. The synthesis of Maraviroc involves the coupling of the (S)-β-amino acid derivative with other complex fragments. The stereochemistry of the 3-amino-3-phenylpropyl moiety is crucial for the drug's binding to the CCR5 receptor and its therapeutic efficacy.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling methyl (3S)-3-amino-3-phenylpropanoate hydrochloride.

Hazard Identification:

Based on available data, this compound is classified as:

  • Harmful if swallowed [1]* Causes skin irritation [1]* Causes serious eye irritation/damage [1]* May cause respiratory irritation [1] Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride is a fundamentally important chiral building block for the pharmaceutical industry. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its successful application in drug discovery and development. The methodologies outlined in this guide provide a framework for researchers and scientists to effectively utilize this compound in their synthetic endeavors, with a strong emphasis on ensuring the stereochemical integrity of the final products.

References

  • PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396332A - 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chiral Technologies. (n.d.).
  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Physical Form of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Form

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 144494-72-4) is a chiral building block of significant interest in synthetic and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of various pharmacologically active molecules, including dapoxetine, a selective serotonin reuptake inhibitor.[1] For scientists engaged in process development, formulation, and quality control, a thorough understanding of the material's physical form is not merely academic; it is a prerequisite for ensuring reproducibility, stability, and performance.

The physical properties of an active pharmaceutical ingredient (API) or intermediate, such as its crystalline form, melting point, and solubility, directly influence its handling, reactivity, dissolution rate, and bioavailability. Variations in these properties can lead to inconsistent experimental results and challenges in scaling up production. This guide provides a detailed examination of the known physical characteristics of this compound, the analytical techniques used for its characterization, and best practices for its handling and storage.

Physicochemical Properties: A Quantitative Overview

The hydrochloride salt of (S)-Methyl 3-amino-3-phenylpropanoate is typically supplied as a solid material. Its key physical properties are summarized below, compiled from various chemical suppliers and databases.

PropertyDescriptionSource(s)
CAS Number 144494-72-4[1]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol
Appearance White to off-white or yellow powder or crystals.[1]
Melting Point While some sources indicate a melting point of 145-147°C for a related compound, specific data for the (S)-enantiomer hydrochloride (CAS 144494-72-4) is not consistently reported and may vary between suppliers.[3] This highlights the importance of empirical verification for each batch.
Solubility Data not widely published. As a hydrochloride salt, it is expected to have higher aqueous solubility than its free base form. Solubility in organic solvents must be determined empirically for specific applications like reaction setup or purification.
Storage Temperature Recommended storage at 2-8°C under an inert atmosphere.

Causality Insight: The description "powder or crystals" suggests that the morphology can vary.[1] This variation can affect bulk density, flowability, and dissolution kinetics. The color, ranging from white to yellow, may indicate the presence of minor impurities or degradation products, underscoring the need for rigorous quality control. The recommended refrigerated storage under an inert atmosphere points towards potential sensitivity to temperature, moisture, or oxygen.

Solid-State Characterization: The Expert's Toolkit

To move beyond basic specifications, a multi-technique approach is essential for a comprehensive understanding of the solid-state properties. These methods provide a self-validating system to ensure the identity, purity, and consistency of the material.

Logical Workflow for Physical Characterization

The following diagram illustrates a standard workflow for the physical analysis of a new batch of this compound. This systematic process ensures that critical quality attributes are verified before the material is used in further research or development.

G cluster_0 Batch Reception & Initial Assessment cluster_2 Data Analysis & Decision Batch Receive New Batch of (S)-Methyl 3-amino-3-phenylpropanoate HCl Visual Visual Inspection (Color, Form) Batch->Visual DSC Differential Scanning Calorimetry (DSC) Visual->DSC Proceed if visually acceptable TGA Thermogravimetric Analysis (TGA) Visual->TGA XRPD X-Ray Powder Diffraction (XRPD) Visual->XRPD Analysis Analyze Data: - Melting Point (Purity) - Thermal Stability - Crystalline Form DSC->Analysis TGA->Analysis XRPD->Analysis Decision Accept or Reject Batch Analysis->Decision

Caption: Workflow for physical characterization of a new material batch.

Key Analytical Techniques
  • Differential Scanning Calorimetry (DSC): This is the primary technique for determining the melting point and assessing the purity of a crystalline solid. A sharp, well-defined endotherm is indicative of high purity. The presence of multiple peaks or a broad melting range can suggest impurities, the presence of a polymorphic form, or residual solvent.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is crucial for identifying the presence of bound water or residual solvents. A significant mass loss before the melting or decomposition temperature indicates the presence of volatiles, which can affect the true purity and molar calculations for reactions.

  • X-Ray Powder Diffraction (XRPD): XRPD is the definitive method for identifying the crystalline form (polymorph) of a solid. Each crystalline structure produces a unique diffraction pattern. This is critical because different polymorphs of the same compound can have vastly different physical properties, including solubility and stability. Consistent XRPD patterns between batches are essential for reproducible manufacturing.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide reliable and reproducible data for the physical characterization of this compound.

Protocol 1: Melting Point and Thermal Profile by DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid.

  • Experimental Parameters:

    • Temperature Program: Equilibrate at 25°C. Ramp up to 200°C at a rate of 10°C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature of the melting endotherm. A sharp peak with an onset temperature within a narrow range (e.g., ± 2°C) of the established standard indicates acceptable purity.

Protocol 2: Crystalline Form Assessment by XRPD
  • Sample Preparation: Gently grind a small amount of the powder using an agate mortar and pestle to ensure random crystal orientation. Pack the powder into the sample holder, ensuring a flat, level surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection:

    • Scan Range (2θ): 5° to 40°.

    • Step Size: 0.02°.

    • Scan Speed (Time per Step): 0.5 to 1 second.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to a reference pattern for the material. The presence of sharp, well-defined peaks at specific 2θ angles confirms the crystalline nature. Any significant shifts in peak positions or the appearance of new peaks may indicate a different polymorph or a mixture.

Handling, Storage, and Safety Considerations

Proper handling and storage are paramount to maintaining the integrity of the material.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers. To prevent moisture absorption (hygroscopicity), storage under an inert atmosphere such as argon or nitrogen is advised.

  • Safety: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5]

    • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[4]

    • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[4][5] Avoid creating dust.

    • Exposure: In case of contact with skin, wash thoroughly with soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[4][5] If inhaled, move the person to fresh air.[5]

The relationship between the material's properties and the required precautions is visualized below.

G cluster_0 Physical Properties cluster_1 Handling & Storage Directives prop1 Powder/Crystalline Solid h1 Use in Fume Hood (Avoid Dust Inhalation) prop1->h1 Mitigates respiratory irritation prop2 Potential Hygroscopicity h2 Store in Tightly Sealed Container Under Inert Gas prop2->h2 Prevents moisture absorption prop3 Thermal Sensitivity h3 Refrigerate at 2-8°C prop3->h3 Ensures chemical stability

Caption: Correlation between physical properties and handling protocols.

Conclusion

While this compound is a well-established chemical intermediate, its physical form is a critical variable that demands careful attention. A consistent physical form, verified by techniques such as DSC and XRPD, is the foundation for reproducible chemical synthesis and reliable product performance. Researchers and developers must treat the physical characterization not as a formality, but as an integral part of their experimental design and quality assurance framework. Adherence to the analytical protocols and handling guidelines outlined in this guide will contribute to safer and more successful scientific outcomes.

References

  • PubChem. (n.d.). Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB307692 | CAS 144494-72-4. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 144494-72-4 | methyl (3S)-3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3. Retrieved from [Link]

Sources

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug candidate can be the determining factor in its efficacy, safety, and metabolic profile. It is within this context that chiral building blocks—versatile molecules possessing a defined three-dimensional structure—become indispensable tools for the medicinal chemist. This compound, a key chiral β-amino ester, represents one such critical intermediate. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, grounded in established scientific principles and field-proven insights. It is intended not as a rigid set of instructions, but as a foundational resource to inform experimental design and empower researchers in the synthesis of complex, biologically active molecules.

Introduction: The Significance of a Chiral Scaffold

This compound is the hydrochloride salt of the methyl ester of (S)-β-phenylalanine. Its structure, featuring a stereocenter at the C3 position adjacent to both an amino group and a phenyl ring, makes it a highly valuable precursor in organic synthesis.[1][2] β-Amino acids and their derivatives are crucial components of numerous pharmaceutical products, including anticancer agents, antihypertensives, and immunological response modifiers.[3] The specific (S)-configuration of this molecule allows for precise stereochemical control in subsequent synthetic steps, which is essential for targeting specific biological receptors and enzymes that are inherently chiral.

This guide delves into the core aspects of this compound, from the strategic decisions behind its synthesis to its practical application as a starting material for pharmacologically significant structures, such as the β-lactam core of essential antibiotics.[1]

Physicochemical and Molecular Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective use in synthesis. The hydrochloride salt form enhances stability and water solubility, simplifying handling and certain reaction conditions.

PropertyValueSource
CAS Number 144494-72-4[4][5]
Molecular Formula C₁₀H₁₄ClNO₂[4][6]
Molecular Weight 215.68 g/mol [4][6]
IUPAC Name methyl (3S)-3-amino-3-phenylpropanoate;hydrochloride[4][5]
Appearance Pale yellow low melting solid[2]
Storage 2-8°C, store under inert gas[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[2]
pKa (Predicted) 7.68 ± 0.10[7]

Strategic Approaches to Synthesis: Achieving Enantiopurity

The central challenge in synthesizing (S)-Methyl 3-amino-3-phenylpropanoate is the establishment of the single, desired stereocenter. Two primary strategies dominate this endeavor: direct asymmetric synthesis and the resolution of a racemic mixture. The choice between these pathways is often a pragmatic one, balancing factors like cost, scalability, available reagents, and desired enantiomeric excess (e.e.).

G cluster_0 Strategic Synthesis Pathways cluster_1 Pathway A: Asymmetric Synthesis cluster_2 Pathway B: Racemic Synthesis & Resolution start Precursors (e.g., Methyl Cinnamate) asym_syn Stereoselective Reaction (e.g., Chiral Catalyst) start->asym_syn rac_syn Racemic Synthesis start->rac_syn asym_prod (S)-Enantiomer (High e.e.) asym_syn->asym_prod Direct Formation rac_mix Racemic Mixture ((R) and (S) Enantiomers) rac_syn->rac_mix resolution Chiral Resolution (e.g., Diastereomeric Salts) rac_mix->resolution s_enantiomer (S)-Enantiomer resolution->s_enantiomer Separation r_enantiomer (R)-Enantiomer (Unwanted) resolution->r_enantiomer Separation

Caption: Comparison of major synthetic routes to enantiopure β-amino esters.

Pathway A: Direct Asymmetric Synthesis

The most elegant approach is to create the desired stereocenter selectively. This avoids the loss of 50% of the material inherent in classical resolution.

Causality Behind Experimental Choices: Direct asymmetric synthesis relies on transferring chiral information from a catalyst or auxiliary to the substrate. Methods like the stereoselective reduction of enamines or imines are powerful because they construct the chiral center directly.[8] For instance, using a chiral Lewis base to activate trichlorosilane for the reduction of an enamine derived from methyl 3-oxo-3-phenylpropanoate can achieve high levels of stereocontrol.[8] The choice of catalyst, solvent, and temperature is critical; lower temperatures often enhance selectivity by reducing the kinetic energy of the system, favoring the transition state that leads to the desired enantiomer.[8]

Protocol: Stereoselective Reduction of an N-Benzyl Enamine

This protocol is a representative example based on methodologies for stereoselective synthesis of β-amino esters.[8][9]

  • Enamine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-oxo-3-phenylpropanoate in anhydrous toluene. Add one equivalent of (R)-α-methylbenzylamine. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected, indicating complete enamine formation. Remove the solvent under reduced pressure.

  • Stereoselective Reduction: Cool the resulting crude enamine to -78°C (dry ice/acetone bath) in a flask containing anhydrous dichloromethane. Add a chiral Lewis base catalyst (e.g., 10 mol%). Slowly add trichlorosilane (1.5 equivalents) dropwise, maintaining the low temperature.

  • Monitoring and Quenching: Stir the reaction at -78°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection and Salt Formation: The resulting N-benzyl protected β-amino ester is deprotected via catalytic hydrogenation (e.g., using Pd/C under H₂ atmosphere).[9] Following deprotection, the free amine is dissolved in anhydrous ether and treated with a solution of HCl in ether to precipitate the desired this compound.

Pathway B: Resolution of a Racemic Mixture

This classical approach involves synthesizing the racemic methyl 3-amino-3-phenylpropanoate and then separating the two enantiomers.

Causality Behind Experimental Choices: Resolution relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[10] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), a mixture of two diastereomeric salts is formed.[10] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The choice of resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid) and solvent is empirical and critical for achieving efficient separation.[10] After separation, the chiral acid is removed by neutralization to yield the enantiopure amine.

Analytical Characterization and Quality Control

Synthesizing the molecule is only half the battle; verifying its identity, purity, and, most importantly, its enantiomeric purity is a self-validating system that ensures trustworthiness.

  • Structural Verification: Standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are used to confirm the molecular structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups (ester carbonyl, amine N-H).

  • Enantiomeric Purity (e.e.): The most critical parameter is the enantiomeric excess. This is determined using chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol is based on established methods for separating chiral amines.[11]

  • Sample Preparation: Prepare a solution of the final compound (free amine form, if necessary, by neutralizing the HCl salt) in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol, often with a basic additive. A typical starting condition is a mixture of Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm (due to the phenyl ring).

  • Method Validation: First, inject a sample of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers and to ensure baseline separation.

  • Analysis: Inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

Applications in Pharmaceutical Synthesis

The utility of this compound is best demonstrated by its role as a precursor to high-value pharmaceutical targets.

Synthesis of β-Lactams

The β-lactam ring is the core structural motif of numerous essential antibiotics, including penicillins and carbapenems.[1] (S)-Methyl 3-amino-3-phenylpropanoate is an ideal starting material for creating chiral β-lactams. The inherent stereocenter at C3 can direct the stereochemistry of the final product during the ring-forming reaction.[1]

G start (S)-Methyl 3-amino-3-phenylpropanoate step1 N-Protection (e.g., with an activating group) start->step1 step2 Cyclization (e.g., with Grignard reagent) step1->step2 product Chiral 4-phenylazetidin-2-one (β-Lactam Core) step2->product

Caption: General workflow for converting the title compound to a β-lactam core.

Precursor for Neurological Drug Candidates

The phenylpropylamine backbone is a common feature in centrally active compounds. This intermediate is used in the synthesis of various pharmaceutical agents, including potential antidepressants and other drugs targeting the nervous system.[6] Its structure can be readily modified at the amine and ester functionalities to generate a library of compounds for screening and drug discovery efforts.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the stereocontrolled synthesis of complex molecules. Its value is rooted in the chiral information encoded within its structure. As pharmaceutical research continues to demand greater precision and sophistication in molecular design, the importance of such well-defined chiral building blocks will only grow. Advances in asymmetric catalysis will likely lead to even more efficient and sustainable methods for its synthesis, further cementing its role in the drug development pipeline. The protocols and strategic insights provided in this guide serve as a foundation for researchers to harness the potential of this versatile molecule in their pursuit of novel therapeutics.

References

  • Guizzetti, S., Benaglia, M., Bonsignore, M., Raimondi, L., & Celentano, G. (2010). Triclorosilane-mediated stereoselective synthesis of β-amino esters and their conversion to highly enantiomerically enriched β-lactams. Organic & Biomolecular Chemistry, 8(24), 5656-5664. [Link]

  • Zhang, P., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of β-aryl-β-amino esters. [Link]

  • Wang, J. (2010). Enantioselective synthesis of β-amino esters. PolyU Institutional Research Archive. [Link]

  • Guo, H.-S., Zhao, H.-J., Niu, D.-Q., & Zhao, K. (2006). Stereoselective synthesis of β-amino acids. Journal of Asian Natural Products Research, 7(2), 137-142. [Link]

  • PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. [Link]

  • Lead Sciences. (n.d.). Methyl 3-amino-3-phenylpropanoate hydrochloride. [Link]

  • Chemdad. (n.d.). METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE. [Link]

Sources

Methodological & Application

Synthesis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and detailed protocol for the enantioselective synthesis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, a valuable chiral building block in pharmaceutical and organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the strategic considerations and practical execution of this synthesis.

Introduction

β-amino acids and their derivatives are crucial structural motifs found in a wide array of biologically active compounds.[1] The stereochemistry of these molecules is often critical to their pharmacological activity, making enantioselective synthesis a key challenge and a significant area of research. (S)-Methyl 3-amino-3-phenylpropanoate is a particularly important intermediate due to its presence in various pharmaceutical agents. This guide details a robust and scalable method for its synthesis, focusing on achieving high enantiopurity.

Strategic Approach: Asymmetric Synthesis via Chiral Auxiliary

The chosen synthetic strategy employs a chiral auxiliary-mediated diastereoselective reaction, a reliable method for establishing the desired stereocenter. This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a subsequent reaction. In this protocol, (S)-phenylglycinol serves as the chiral auxiliary to guide the addition of a Reformatsky-type reagent to an imine, ensuring the formation of the desired (S)-enantiomer.[1][2]

Causality of Experimental Choices
  • (S)-Phenylglycinol as Chiral Auxiliary: This auxiliary is selected due to its rigid bicyclic chelation control in the transition state of the nucleophilic addition, which provides excellent stereochemical induction.

  • Reformatsky Reaction: The use of a Reformatsky reagent (an organozinc reagent) is advantageous as it is less basic and more functional group tolerant compared to Grignard or organolithium reagents, minimizing side reactions.[1]

  • Oxidative Cleavage: A selective oxidative cleavage is employed to remove the chiral auxiliary without racemizing the newly formed stereocenter.

  • Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to enhance its stability and improve its handling characteristics as a crystalline solid.[1][2]

Experimental Workflow

The overall synthetic sequence is depicted in the following workflow diagram.

G cluster_0 Part 1: Chiral Imine Formation cluster_1 Part 2: Diastereoselective Reformatsky Reaction cluster_2 Part 3: Auxiliary Cleavage & Hydrolysis cluster_3 Part 4: Salt Formation & Isolation A Benzaldehyde C Chiral Imine A->C B (S)-Phenylglycinol B->C G Diastereomeric Adduct C->G D Methyl bromoacetate F Reformatsky Reagent D->F E Zinc dust E->F F->G I Intermediate Imine G->I H Oxidative Cleavage Reagent (e.g., NaIO4) H->I J (S)-Methyl 3-amino-3-phenylpropanoate I->J L (S)-Methyl 3-amino-3-phenylpropanoate HCl J->L K HCl in Ether K->L

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialPurity/GradeSupplier
Benzaldehyde≥99%Sigma-Aldrich
(S)-Phenylglycinol98%Sigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Methyl bromoacetate98%Sigma-Aldrich
Zinc dust<10 µmSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Sodium periodate (NaIO₄)≥99.8%Sigma-Aldrich
MethanolACS GradeFisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Hydrochloric acid, 2.0 M in ether-Sigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Celite®-Sigma-Aldrich

Part 1: Synthesis of the Chiral Imine

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1.0 eq), (S)-phenylglycinol (1.0 eq), and toluene (10 mL/mmol of benzaldehyde).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral imine, which is used in the next step without further purification.

Part 2: Diastereoselective Reformatsky Reaction

  • Activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.

  • In a separate, flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the activated zinc dust and anhydrous THF.

  • Add a solution of methyl bromoacetate (1.5 eq) in anhydrous THF dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction.

  • Once the formation of the Reformatsky reagent is complete (indicated by the disappearance of the zinc), cool the mixture to 0 °C.

  • Add a solution of the chiral imine (from Part 1, 1.0 eq) in anhydrous THF dropwise to the Reformatsky reagent over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the imine.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric adduct.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the major diastereomer.

Part 3: Oxidative Cleavage of the Chiral Auxiliary

  • Dissolve the purified diastereomeric adduct (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium periodate (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the inorganic salts, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Add water to the residue and extract with diethyl ether (3 x 20 mL) to remove the benzaldehyde by-product.

  • Adjust the pH of the aqueous layer to ~9-10 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the crude (S)-Methyl 3-amino-3-phenylpropanoate.

Part 4: Formation of the Hydrochloride Salt

  • Dissolve the crude (S)-Methyl 3-amino-3-phenylpropanoate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate will form. Continue stirring at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a white crystalline solid.

Characterization and Data

Expected Yield and Purity

ParameterExpected Value
Overall Yield50-65%
Diastereomeric Excess (de)>98%
Enantiomeric Excess (ee)>99% (after purification)

Spectroscopic Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.65 (t, J = 6.8 Hz, 1H, CH-N), 3.65 (s, 3H, OCH₃), 3.00 (d, J = 6.8 Hz, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.5, 139.0, 129.0, 128.5, 127.0, 52.0, 51.5, 41.0.

  • Melting Point: 148-150 °C[3]

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Methyl bromoacetate is a lachrymator and toxic; handle with extreme caution.

  • Zinc dust is flammable when dry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Reformatsky reactionIncomplete activation of zincEnsure zinc is freshly activated and the reaction is performed under strictly anhydrous conditions.
Poor quality of methyl bromoacetateUse freshly distilled or a new bottle of methyl bromoacetate.
Low diastereoselectivityReaction temperature too highMaintain the reaction temperature at 0 °C during the addition of the imine.
Incomplete oxidative cleavageInsufficient sodium periodateUse a slight excess of sodium periodate and monitor the reaction by TLC.
Difficulty in isolating the productEmulsion formation during extractionAdd a small amount of brine to the aqueous layer to break the emulsion.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the enantioselective synthesis of this compound. By leveraging a chiral auxiliary-based approach, high levels of stereocontrol can be achieved. Careful execution of the experimental procedures and adherence to the outlined safety precautions are essential for successful synthesis. This versatile building block can be utilized in the development of a wide range of chiral molecules for various applications in the pharmaceutical and chemical industries.

References

  • Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry, 70(13), 5173–5176. [Link]

  • Davies, H. M., & Lee, G. H. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110-3112. [Link]

  • Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. [Link]

  • Methyl 3-amino-3-phenylpropanoate. (n.d.). LookChem. [Link]

Sources

Application Note: Synthesis and Resolution of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its β-amino acid structure is a key component in various pharmacologically active molecules. This document provides a comprehensive experimental guide for the synthesis of racemic methyl 3-amino-3-phenylpropanoate, followed by a detailed protocol for the diastereomeric resolution to isolate the desired (S)-enantiomer and its subsequent conversion to the hydrochloride salt. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and expected analytical results for verification at each stage.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety hazards associated with the reagents and products is paramount for the safe execution of this protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Racemic Methyl 3-amino-3-phenylpropanoateC₁₀H₁₃NO₂179.2214898-52-3Skin, eye, and respiratory irritant[1]
This compoundC₁₀H₁₄ClNO₂215.68144494-72-4Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[2]
L-(+)-Tartaric acidC₄H₆O₆150.0987-69-4Eye irritant
Thionyl chlorideSOCl₂118.977719-09-7Reacts violently with water, causes severe skin burns and eye damage, harmful if inhaled
MethanolCH₄O32.0467-56-1Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Special care should be taken when handling thionyl chloride and concentrated acids.

Experimental Protocols

This guide is structured in three main parts:

  • Synthesis of Racemic Methyl 3-amino-3-phenylpropanoate.

  • Chiral Resolution of the Racemic Ester using L-(+)-Tartaric Acid.

  • Isolation and Characterization of this compound.

Part 1: Synthesis of Racemic Methyl 3-amino-3-phenylpropanoate

This procedure details the synthesis of the racemic ester starting from 3-amino-3-phenylpropanoic acid via Fischer esterification.

Materials and Equipment:

  • 3-amino-3-phenylpropanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for extraction and filtration

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 3-amino-3-phenylpropanoic acid in 100 mL of anhydrous methanol.

  • Acid Addition: Cool the suspension in an ice bath. Slowly add 5.0 mL of thionyl chloride dropwise to the stirred suspension. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification reaction. This method is often preferred over direct addition of concentrated acids as it is a more controlled way to introduce the catalyst and drive the reaction to completion by reacting with the water produced.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane. Carefully neutralize the solution by washing with saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer and wash it with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic methyl 3-amino-3-phenylpropanoate as an oil.

Part 2: Chiral Resolution of Racemic Methyl 3-amino-3-phenylpropanoate

This section describes the separation of the (S)-enantiomer from the racemic mixture by forming diastereomeric salts with L-(+)-tartaric acid.

Materials and Equipment:

  • Racemic methyl 3-amino-3-phenylpropanoate

  • L-(+)-Tartaric acid

  • Methanol

  • Erlenmeyer flasks

  • Heating plate

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Protocol:

  • Salt Formation: Dissolve 10.0 g of racemic methyl 3-amino-3-phenylpropanoate in 100 mL of methanol in a 250 mL Erlenmeyer flask. In a separate flask, dissolve 8.38 g of L-(+)-tartaric acid in 100 mL of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with gentle stirring. Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to allow for the crystallization of the diastereomeric salt. Causality: The two enantiomers of the amine react with the chiral tartaric acid to form two diastereomeric salts: ((S)-amine)-(L-tartrate) and ((R)-amine)-(L-tartrate). These diastereomers have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. The solid obtained is the less soluble diastereomeric salt, which is enriched in the (S)-enantiomer.

Part 3: Isolation and Characterization of this compound

This final part details the liberation of the free (S)-amine from the tartrate salt and its conversion to the stable hydrochloride salt.

Materials and Equipment:

  • Diastereomeric salt of (S)-methyl 3-amino-3-phenylpropanoate and L-(+)-tartaric acid

  • Sodium hydroxide solution (2 M)

  • Diethyl ether or Dichloromethane

  • Hydrochloric acid (concentrated or in a suitable solvent like diethyl ether)

  • Separatory funnel

  • pH paper or meter

Step-by-Step Protocol:

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in 100 mL of water. Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is basic (pH > 10).

  • Extraction: Extract the liberated free amine into diethyl ether or dichloromethane (3 x 50 mL). Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (S)-methyl 3-amino-3-phenylpropanoate as an oil.

  • Formation of Hydrochloride Salt: Dissolve the oily residue in a minimal amount of diethyl ether or methanol. To this solution, add a stoichiometric amount of hydrochloric acid (either as a concentrated aqueous solution or a solution in a suitable organic solvent) dropwise with stirring.

  • Isolation of the Final Product: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

Workflow Diagram

G cluster_synthesis Part 1: Racemic Synthesis cluster_resolution Part 2: Chiral Resolution cluster_isolation Part 3: Isolation & Characterization start_syn 3-amino-3-phenylpropanoic acid esterification Fischer Esterification (MeOH, SOCl₂) start_syn->esterification racemate Racemic Methyl 3-amino-3-phenylpropanoate esterification->racemate salt_formation Diastereomeric Salt Formation (Methanol) racemate->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation diastereomeric_salt Precipitated (S)-amine-L-tartrate salt salt_formation->diastereomeric_salt liberation Liberation of Free Amine (NaOH) diastereomeric_salt->liberation s_amine (S)-Methyl 3-amino-3-phenylpropanoate liberation->s_amine hcl_formation HCl Salt Formation s_amine->hcl_formation final_product (S)-Methyl 3-amino-3-phenylpropanoate HCl (Final Product) hcl_formation->final_product

Sources

Use of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride as a building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride: A Versatile Chiral Building Block

Introduction: The Strategic Value of a Chiral β-Amino Ester

This compound is a valuable chiral building block for synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. As a derivative of β-phenylalanine, it provides a unique trifecta of reactive sites: a stereodefined secondary amine, a modifiable methyl ester, and an aromatic phenyl group. This combination allows for the strategic introduction of specific pharmacophoric elements and conformational constraints into target molecules.

Chiral β-amino acids and their derivatives are fundamental components in the synthesis of numerous biologically active compounds, including peptides with enhanced stability and novel small molecule pharmaceuticals.[1][2] The predefined (S)-stereochemistry at the C3 position serves as a crucial control element, enabling the construction of complex, enantiomerically pure targets. This guide provides an in-depth look at the applications of this versatile building block, complete with detailed protocols and the scientific rationale behind the synthetic choices.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 144494-72-4
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [3][4]
Appearance White to yellow powder or crystals[3]
Purity Typically ≥97%[2][3]
Storage Inert atmosphere, 2-8°C[3]
Synonyms Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride, (S)-beta3-phenylalanine methyl ester hydrochloride[3][4]

Core Synthetic Applications

The utility of this compound stems from its ability to undergo selective transformations at its amino and ester functionalities. The hydrochloride salt form ensures stability and ease of handling; however, the primary amine must typically be liberated in situ using a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) before it can participate in subsequent reactions.

G start (S)-Methyl 3-amino-3-phenylpropanoate HCl free_amine Free Amine Generation (Base Neutralization) start->free_amine n_protection N-Protection (e.g., Fmoc, Boc) free_amine->n_protection For peptide synthesis cycloaddition Imine Formation & [2+2] Cycloaddition free_amine->cycloaddition For heterocycle synthesis ester_hydrolysis Ester Hydrolysis (Saponification) n_protection->ester_hydrolysis peptide_coupling Peptide Coupling (SPPS/Solution Phase) ester_hydrolysis->peptide_coupling peptide β-Peptide Synthesis peptide_coupling->peptide beta_lactam Chiral β-Lactam Synthesis cycloaddition->beta_lactam

Caption: Key synthetic pathways using the title building block.

Synthesis of Chiral β-Lactams

The β-lactam (2-azetidinone) ring is a cornerstone of antibiotic chemistry and a privileged scaffold in medicinal chemistry, known for its role as an enzyme inhibitor.[5][6][7] The Staudinger [2+2] cycloaddition between a ketene and an imine is one of the most powerful methods for constructing this ring system.[8][9] (S)-Methyl 3-amino-3-phenylpropanoate is an excellent precursor for the imine component, where its inherent chirality can direct the stereochemical outcome of the cycloaddition.

The general workflow involves:

  • Imine Formation: The free amine (generated from the hydrochloride salt) is condensed with an aldehyde to form the corresponding imine.

  • Ketene Generation: An acyl chloride is treated with a tertiary amine base to generate a ketene in situ.

  • Cycloaddition: The ketene reacts with the imine to form the β-lactam ring. The stereochemistry of the final product (cis vs. trans) is influenced by the reaction conditions, solvents, and the structure of the reactants.[5]

G cluster_0 Staudinger [2+2] Cycloaddition reagents Building Block + R-CHO (Imine Formation) imine Chiral Imine reagents->imine beta_lactam Chiral β-Lactam imine->beta_lactam ketene Ketene (from Acyl Chloride + Base) ketene->beta_lactam

Sources

Application Notes & Protocols: Chiral Resolution of Racemic Carboxylic Acids Using (S)-Methyl 3-amino-3-phenylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals, where often only one enantiomer exhibits the desired biological activity. This document provides a comprehensive technical guide for researchers and drug development professionals on the application of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride as an effective resolving agent for racemic carboxylic acids. The core methodology leverages the principle of diastereomeric salt formation, a robust and scalable classical resolution technique.[1][2] We will explore the mechanistic basis for this separation, provide detailed, field-tested protocols for diastereomeric salt crystallization, and outline the subsequent liberation of the target enantiomer and recovery of the resolving agent.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, such as solubility, melting point, and chromatographic retention times, making their direct separation challenging.[3][4] The strategy of diastereomeric salt formation circumvents this issue by introducing a second, enantiomerically pure chiral molecule—the resolving agent.[5][6]

The reaction of a racemic mixture of a chiral acid, denoted as (R/S)-Acid, with a single enantiomer of a chiral base, such as (S)-Methyl 3-amino-3-phenylpropanoate, results in the formation of a pair of diastereomeric salts: [(R)-Acid·(S)-Base] and [(S)-Acid·(S)-Base]. Unlike the original enantiomers, these diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[3][7][8] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration.

The overall process can be logically segmented into three primary stages:

  • Salt Formation: Reaction of the racemate with the chiral resolving agent.

  • Separation: Selective crystallization and isolation of one diastereomeric salt.

  • Liberation: Regeneration of the pure enantiomer from the isolated salt.[3]

G cluster_0 Initial State cluster_1 Resolution Step cluster_2 Separation & Isolation Racemic_Acid Racemic Mixture ((R)-Acid & (S)-Acid) Resolving_Agent Add Chiral Resolving Agent ((S)-Base) Diastereomers Diastereomeric Salt Mixture ((R)-Acid·(S)-Base) ((S)-Acid·(S)-Base) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt_R_S Isolated Salt 1 (Less Soluble) ((R)-Acid·(S)-Base) Crystallization->Salt_R_S Solid Salt_S_S Salt 2 in Solution (More Soluble) ((S)-Acid·(S)-Base) Crystallization->Salt_S_S Mother Liquor Liberation Acid/Base Treatment Salt_R_S->Liberation Pure_Enantiomer Pure (R)-Enantiomer Liberation->Pure_Enantiomer

Figure 1: Conceptual workflow for chiral resolution.

The Resolving Agent: this compound

This compound is a chiral amine salt that serves as an effective resolving agent for a variety of racemic carboxylic acids. Its structure combines a basic amino group, necessary for salt formation with the target acid, and a defined stereocenter that induces the formation of diastereomers.

Chemical Properties:

Property Value
CAS Number 144494-72-4[9]
Molecular Formula C₁₀H₁₄ClNO₂[9]
Molecular Weight 215.68 g/mol [9][10]
Appearance Typically a white to off-white solid

| Chirality | (S)-enantiomer |

The hydrochloride form provides good stability and handling properties. In the resolution process, the free amine is typically generated in situ or used directly, reacting with the target carboxylic acid. The phenyl group and methyl ester functionality influence the crystal lattice packing of the resulting diastereomeric salts, which is a crucial factor in achieving differential solubility.

G cluster_racemate Racemic Acid cluster_resolver Resolving Agent cluster_salts Diastereomeric Salts (Different Properties) rac_R R-COOH salt1 (R-COO⁻) (S-BaseH⁺) Diastereomer 1 rac_R->salt1 rac_S S-COOH salt2 (S-COO⁻) (S-BaseH⁺) Diastereomer 2 rac_S->salt2 resolver (S)-Methyl 3-amino-3-phenylpropanoate resolver->salt1 resolver->salt2

Figure 2: Formation of diastereomeric salts.

Experimental Protocols

The success of a chiral resolution experiment is highly dependent on the optimization of several parameters, most notably the choice of solvent.[1][11] The following protocols provide a robust starting point for the resolution of a generic racemic carboxylic acid.

Part A: Screening for an Optimal Crystallization Solvent

Causality: The solvent system is the most critical variable. It must provide a significant difference in the solubility of the two diastereomeric salts at a given temperature. An ideal solvent will dissolve both salts at an elevated temperature but allow only one to crystallize upon cooling, yielding high diastereomeric excess (%de) and good recovery.

Protocol:

  • In separate small vials, place a small, equimolar amount of the racemic acid and this compound.

  • To each vial, add a different test solvent (see table below for suggestions) dropwise with warming (e.g., 40-60°C) and stirring until a clear solution is formed.

  • Allow the vials to cool slowly to room temperature, and then if necessary, to 0-4°C.

  • Observe the vials for the formation of crystalline precipitate. Note the solvent(s) that produce a good yield of solid material.

  • Isolate the solid from promising candidates, liberate the acid (see Part C), and analyze by chiral HPLC to determine the enantiomeric excess (%ee) and identify the optimal solvent.

Table 1: Suggested Solvents for Initial Screening

Solvent Class Examples
Alcohols Methanol, Ethanol, Isopropanol (IPA)
Ketones Acetone, Methyl Ethyl Ketone (MEK)
Esters Ethyl Acetate (EtOAc)
Nitriles Acetonitrile (MeCN)

| Mixed Solvents | IPA/Water, Ethanol/Heptane, EtOAc/Methanol |

Part B: Preparative Scale Diastereomeric Salt Crystallization

Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 eq) in the optimal solvent determined from Part A. Use the minimum amount of solvent required for complete dissolution at an elevated temperature (e.g., reflux or near-reflux).

  • Salt Formation: Add this compound (0.5-1.0 eq). Note: Using a sub-stoichiometric amount (e.g., 0.5-0.6 eq) of the resolving agent can sometimes lead to a higher optical purity in the crystallized product, as it ensures there is excess of the desired enantiomer to crystallize with the resolving agent.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature. The rate of cooling can significantly impact crystal size and purity. Slow, controlled cooling is preferred. If crystallization does not occur, seeding with a small crystal from the screening experiment can be effective.[12]

  • Maturation: Once crystallization begins, continue stirring at room temperature for several hours, or even overnight, to allow the system to reach equilibrium. Further cooling in an ice bath (0-4°C) can be used to maximize the yield of the less soluble salt.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight. At this stage, a sample should be taken to confirm its diastereomeric purity. If necessary, a recrystallization step can be performed to improve purity.

Part C: Liberation of the Enantiopure Acid and Recovery of Resolving Agent

Causality: The isolated diastereomeric salt is a stable ionic compound. To retrieve the desired enantiopure carboxylic acid, the salt must be broken by treatment with a strong acid. This protonates the carboxylate anion, rendering the carboxylic acid neutral and extractable into an organic solvent.

Protocol:

  • Salt Dissociation: Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water.

  • Acidification: While stirring vigorously, add a strong acid (e.g., 1M or 2M HCl) dropwise until the aqueous layer is acidic (pH 1-2).[4][13] This will break the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, which now contains the enantiopure carboxylic acid. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation of Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiopure carboxylic acid.

  • Analysis: Determine the final yield and confirm the enantiomeric purity (%ee) using chiral HPLC or SFC.

  • (Optional) Recovery of Resolving Agent: To the acidic aqueous layer from step 3, add a strong base (e.g., 4M NaOH) until the solution is strongly basic (pH 12-14). This deprotonates the amine hydrochloride. Extract the free amine base into an organic solvent (e.g., Dichloromethane). Dry the organic layer and remove the solvent to recover the resolving agent, which can be reused.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Crystallization or Oiling Out - Solution is too dilute.- Inappropriate solvent choice.- Compound is too soluble in the chosen solvent.- Slowly evaporate the solvent to increase concentration.- Try adding an anti-solvent (a solvent in which the salt is insoluble, e.g., heptane).- Re-evaluate the solvent screen; try more polar or non-polar options.[14]
Low Yield of Crystalline Salt - The solubilities of the two diastereomers are too similar.- Crystallization time was too short or cooling was too rapid.- Re-screen for a more selective solvent.- Allow for a longer maturation time at a controlled temperature.- Attempt a slower cooling profile.
Low Enantiomeric Excess (%ee) - Incomplete separation of diastereomers.- Co-precipitation of the more soluble salt.- Mother liquor was not sufficiently removed during washing.- Recrystallize the diastereomeric salt from the same or a different solvent system.- Ensure the filter cake is washed with a small amount of cold solvent.- Adjust the stoichiometry of the resolving agent (try using ~0.5 eq).

References

  • Benchchem. (n.d.). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.
  • BioDuro. (2018, March 23).
  • Chemistry LibreTexts. (2019, February 13). 6.
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Wikipedia. (n.d.).
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • MySkinRecipes. (n.d.). (S)
  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry.
  • PubChem. (n.d.). Methyl (S)
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • PubMed. (2024, August 22).
  • Santa Cruz Biotechnology. (n.d.).
  • Chemdad. (n.d.). METHYL (3S)
  • Benchchem. (n.d.). Technical Support Center: Chiral Resolution of Racemic 3-(Methylamino)-1-phenylpropan-1-ol.

Sources

Analytical methods for (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Introduction: The Analytical Imperative for a Chiral Intermediate

This compound is a critical chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its stereochemical integrity is paramount, as enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, robust and reliable analytical methods are essential for confirming the identity, purity, and, most importantly, the enantiomeric excess (% ee) of this compound.

This document, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the key analytical techniques for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deeper understanding of how to achieve accurate and reproducible results.

Part 1: Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

The cornerstone of analyzing chiral compounds like (S)-Methyl 3-amino-3-phenylpropanoate is enantioselective chromatography. Chiral HPLC is the most widely employed technique for this purpose due to its high resolution, accuracy, and reproducibility.[1][2]

The Principle of Chiral Recognition on Polysaccharide-Based Stationary Phases

Separation is achieved on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly effective.[1][3] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the silica support.[4] The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. Key interactions involved in chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Method Development Insights
  • Column Selection: Polysaccharide-derived CSPs like Chiralpak® IA, IB, IC or Chiralcel® OD-H, AD-H are excellent starting points.[1][5] These columns offer broad applicability for a range of chiral compounds, including β-amino esters.

  • Mobile Phase Strategy: A normal-phase (NP) mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol), is often the most successful approach. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity.

  • The Role of Additives: The basic nature of the amino group in the analyte can lead to peak tailing due to strong interactions with residual acidic silanol groups on the silica surface. To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often added to the mobile phase. Conversely, an acidic additive like trifluoroacetic acid (TFA) can be used to ensure the analyte is fully protonated, which can also improve peak shape.[3]

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the enantiomeric purity determination of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: e.g., Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample: this compound.

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Reagent Preparation:

  • Mobile Phase: Prepare a mixture of n-Hexane / 2-Propanol / Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

3. Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : 2-Propanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 20 minutes (adjust as needed)

4. Data Analysis:

  • Integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present).

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100

    Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Elution Isocratic Elution Inject->Elution Detect UV Detection Elution->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Chiral HPLC workflow for enantiomeric purity analysis.

Part 2: Structural Confirmation and Purity Assessment

While HPLC is essential for chiral analysis, a suite of spectroscopic techniques is required for unambiguous structural confirmation and the assessment of chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure of the compound.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. For this compound in D₂O, one would expect to see:

    • A multiplet for the aromatic protons of the phenyl group (~7.4-7.6 ppm).

    • A triplet or doublet of doublets for the methine proton (CH) adjacent to the chiral center.

    • A doublet of doublets for the diastereotopic methylene protons (CH₂).

    • A singlet for the methyl ester protons (OCH₃).

  • ¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon environments. Expected signals include those for the ester carbonyl, aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl ester carbon.[6]

Advanced NMR for Enantiomeric Purity: While standard NMR cannot distinguish between enantiomers, the use of a Chiral Solvating Agent (CSA) can induce diastereomeric interactions, leading to separate signals for each enantiomer.[7] A common CSA for chiral amines is (R)- or (S)-1,1'-bi-2-naphthol. In the presence of the CSA, the transient diastereomeric complexes formed have slightly different magnetic environments, allowing for the integration of their respective signals to determine the enantiomeric ratio.[7][8]

CSA_NMR_Principle cluster_complex Addition of Chiral Solvating Agent (CSA) Enantiomers (S)-Analyte (R)-Analyte Single NMR Signal CSA CSA ((R)-BINOL) Complexes Diastereomeric Complex 1 ((S)-Analyte + (R)-BINOL) Diastereomeric Complex 2 ((R)-Analyte + (R)-BINOL) Different Magnetic Environments CSA->Complexes + Result Two Distinct NMR Signals (Ratio of integrals = Enantiomeric Ratio) Complexes->Result Leads to

Principle of enantiomeric discrimination by NMR using a CSA.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Technique: Electrospray ionization (ESI) is well-suited for this polar, pre-charged molecule.

  • Expected Mass: The free base (C₁₀H₁₃NO₂) has a monoisotopic mass of 179.09 Da.[6][9] In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 180.1.

  • Fragmentation: Key fragments may arise from the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), and cleavage at the Cα-Cβ bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method to confirm the presence of key functional groups.

  • N-H Stretch: A broad absorption in the 3300-3000 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).

  • C=O Stretch: A strong, sharp absorption around 1735-1750 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O Stretch: An absorption in the 1300-1000 cm⁻¹ region.

  • Aromatic C=C and C-H Stretches: Bands in the 1600-1450 cm⁻¹ region and above 3000 cm⁻¹, respectively.

Part 3: Physicochemical Characterization

Thermal Analysis
  • Melting Point: The melting point is a fundamental physical property that serves as an indicator of purity. The hydrochloride salt will have a distinct and sharp melting point. Literature values suggest a melting point in the range of 148-149 °C for the racemic free base, which will differ for the chiral salt form.[10] Differential Scanning Calorimetry (DSC) can be used for a precise determination.

  • Thermogravimetric Analysis (TGA): TGA can be employed to study the thermal stability and decomposition profile of the compound.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. Chiral HPLC stands as the definitive technique for determining enantiomeric purity, a critical quality attribute. This must be complemented by a suite of spectroscopic methods, including NMR, MS, and FT-IR, to provide an orthogonal and complete confirmation of the molecule's structure and chemical purity. By understanding the principles behind each technique and implementing the detailed protocols provided, researchers can ensure the quality and integrity of this vital chiral intermediate, underpinning the success of their synthetic and drug development endeavors.

References

  • PubChem. Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).[Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society. [Link]

  • Chemistry LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.[Link]

  • PubChem. Methyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[Link]

  • Doc Brown's Chemistry. mass spectrum of methyl propanoate.[Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • LookChem. methyl 3-amino-3-phenylpropanoate|14898-52-3.[Link]

Sources

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. As a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the enantiomeric purity of this compound is a critical quality control parameter. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, offering excellent resolution and peak shape. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness for its intended purpose in research and quality control environments.

Introduction and Scientific Rationale

(S)-Methyl 3-amino-3-phenylpropanoate is a valuable chiral building block in medicinal chemistry. The stereochemistry of pharmaceutical compounds is paramount, as different enantiomers can exhibit significantly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, regulatory authorities mandate strict control over the enantiomeric composition of chiral drugs and their intermediates.[1]

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2][3] For chiral molecules, direct separation on a chiral stationary phase (CSP) is the most efficient and widely used approach.[4] The underlying principle of this technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, enabling their separation and quantification.[1]

This guide details a method developed using a cellulose-based CSP, which is known for its broad enantioselectivity for a wide range of chiral compounds, including amino acid derivatives.[5][6] The selection of a normal phase mobile system was based on its proven efficacy in providing superior selectivity and resolution for this class of analytes on polysaccharide-based CSPs.

Analytical Method Development and Protocol

Causality of Experimental Choices
  • Chiral Stationary Phase (CSP): A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel OD-H or equivalent) was selected. This CSP is highly effective for separating aromatic compounds with polar functional groups due to a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking, which are crucial for chiral recognition.

  • Mobile Phase: A normal phase system consisting of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) was chosen.

    • Hexane: Serves as the non-polar main solvent.

    • Isopropanol (IPA): Acts as the polar modifier. Adjusting its concentration is the primary way to control the retention time of the analytes.

    • Trifluoroacetic Acid (TFA): A small amount of this acidic additive is critical for achieving sharp, symmetrical peaks. As the analyte is a primary amine, TFA acts as an ion-pairing agent, minimizing tailing effects caused by strong interactions with residual silanol groups on the silica support.

  • Detector: UV detection at 220 nm was selected. The phenyl group in the analyte provides strong chromophoric activity, and 220 nm offers high sensitivity for detection.

Required Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Analyte: this compound reference standard and the corresponding racemic mixture (for resolution confirmation).

  • Glassware: Volumetric flasks and vials.

  • Analytical Balance: Capable of weighing to 0.01 mg.

Experimental Workflow

The overall analytical process, from sample preparation to final report generation, is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Weigh Standard/Sample B Dissolve & Dilute in Mobile Phase A->B Accurately C System Suitability Test (SST) D Inject Sample Sequence C->D If Pass E Chromatographic Separation D->E F UV Detection at 220 nm E->F G Integrate Chromatogram F->G H Calculate Enantiomeric Purity (%) G->H I Generate Report H->I

Caption: High-level workflow for the chiral HPLC analysis.

Detailed Chromatographic Conditions & Protocols

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Diluent Mobile Phase

Protocol 1: Standard and Sample Preparation

  • Racemic Standard Solution (for System Suitability):

    • Accurately weigh approximately 5 mg of racemic Methyl 3-amino-3-phenylpropanoate HCl into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Test Sample Solution:

    • Accurately weigh approximately 10 mg of (S)-Methyl 3-amino-3-phenylpropanoate HCl into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1.0 mg/mL.

Protocol 2: System Suitability Testing (SST)

Before sample analysis, perform an injection of the racemic standard solution to verify system performance. The system is deemed suitable for use if the criteria in Table 2 are met.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Resolution (Rs) Rs between the (S) and (R) enantiomer peaks must be ≥ 2.0.
Tailing Factor (T) Tailing factor for the (S)-enantiomer peak should be ≤ 2.0.
Repeatability (%RSD) The relative standard deviation (RSD) of peak areas from five replicate injections of the (S)-enantiomer should be ≤ 2.0%.

Method Validation: A Self-Validating System

The analytical method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended use.[7][8] The validation process provides documented evidence that the method is accurate, precise, and reliable.

Validation_Parameters cluster_quant Quantitative Tests cluster_limit Limit Tests cluster_qual Qualitative & Reliability Tests center Method Validation (ICH Q2 R1) A Accuracy (Recovery) center->A P Precision (Repeatability & Intermediate) center->P L Linearity center->L R Range center->R LOQ Limit of Quantitation center->LOQ LOD Limit of Detection center->LOD S Specificity center->S Rob Robustness center->Rob

Caption: Key parameters for analytical method validation.

Summary of Validation Results

The following table summarizes the typical acceptance criteria and results obtained during the validation of this method.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterTest DescriptionAcceptance Criteria
Specificity Analysis of a blank, the (S)-enantiomer, and a racemic mixture.No interference at the retention time of the enantiomers. Baseline resolution (Rs > 2.0) between enantiomers.
Linearity (for R-enantiomer) Analysis of the (R)-enantiomer at five concentration levels (e.g., LOQ to 2.0% of the sample concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at three levels (e.g., 0.5%, 1.0%, 1.5%).Mean recovery should be between 98.0% and 102.0% at each level.[7]
Precision (Repeatability) Six replicate preparations of a sample spiked with the (R)-enantiomer at the 1.0% level.RSD ≤ 5.0%.
Intermediate Precision Repeatability test performed by a different analyst on a different day.Overall RSD between the two datasets should meet the precision criteria.
Limit of Quantitation (LOQ) The lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.[7] Typically around 0.05% of the nominal sample concentration.
Limit of Detection (LOD) The lowest concentration of the (R)-enantiomer that can be detected.Signal-to-Noise ratio ≥ 3.[7]
Robustness Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, %IPA ±1%).System suitability parameters (especially resolution) must still be met.

Conclusion

The chiral HPLC method detailed in this application note is demonstrated to be highly suitable for the quantitative determination of the enantiomeric purity of this compound. The use of a cellulose-based chiral stationary phase provides excellent enantioseparation. The comprehensive validation, performed according to ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This protocol can be readily implemented in quality control and research laboratories for routine analysis and release testing of this important pharmaceutical intermediate.

References

  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Shabir, G.A. (2003). Validation of HPLC Methods for Pharmaceutical Analysis. The Pharmaceutical Journal. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Google Patents. (2010).
  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Azhakesan, A., & Kuppusamy, S. (2023). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. ResearchGate. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Kim, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis, particularly in the development of neurologically active compounds and other complex molecular architectures. Its stereochemical purity and structural integrity are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, offering detailed protocols and in-depth data interpretation for researchers, scientists, and drug development professionals.

Theoretical Framework: The NMR Signature of a Chiral Amino Acid Ester Hydrochloride

The NMR spectra of this compound are dictated by its unique structural features: a chiral center, a phenyl group, an ester moiety, and a protonated amine. The presence of the hydrochloride salt significantly influences the chemical environment of nearby protons and carbons, particularly the amine and the adjacent methine proton. Understanding the interplay of these features is key to accurate spectral interpretation.

The chirality at the C3 position results in diastereotopicity of the C2 methylene protons, which would be expected to exhibit distinct chemical shifts and coupling patterns. The phenyl group will produce characteristic signals in the aromatic region of the ¹H NMR spectrum. The methyl ester will present as a singlet in the upfield region. A crucial aspect of the ¹H NMR spectrum is the presence of exchangeable protons from the ammonium group (-NH₃⁺), which can broaden and their coupling to adjacent protons may not always be observed, depending on the solvent and other experimental conditions.[1][2]

Predicted NMR Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted using computational algorithms and should be used as a reference. Experimental data may vary based on solvent, concentration, and instrument parameters.

To provide a practical guide for spectral analysis, ¹H and ¹³C NMR spectra were predicted for this compound. The Simplified Molecular Input Line Entry System (SMILES) string for the compound, COC(=O)CC1=CC=CC=C1.[H]Cl, was used with online prediction tools.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.7 (broad)s3H-NH₃⁺
7.30 - 7.50m5HPhenyl H
~4.50t1HH3
~3.65s3H-OCH₃
~3.00dd1HH2a
~2.90dd1HH2b
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~171.0C1 (C=O)
~138.0Phenyl C (quaternary)
~129.0Phenyl CH
~128.5Phenyl CH
~128.0Phenyl CH
~52.0-OCH₃
~51.0C3
~40.0C2

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Analyte Preparation: Ensure the this compound sample is dry and free of residual solvents from synthesis. For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it can effectively dissolve the hydrochloride salt and often allows for the observation of exchangeable N-H protons.[1] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, but the -NH₃⁺ protons will rapidly exchange with the deuterium of the solvent, leading to their signal disappearance.

  • Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, the use of an internal standard is recommended. Tetramethylsilane (TMS) is the standard reference (0 ppm) for many organic solvents. However, for aqueous solutions, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is preferable.

NMR Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 100 MHz

  • Pulse Program: Proton-decoupled pulse program (zgpg30 or similar)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0 to 200 ppm

Data Analysis and Interpretation Workflow

A systematic approach to spectral analysis is crucial for accurate structure confirmation.

G cluster_0 ¹H NMR Analysis cluster_1 ¹³C NMR Analysis A Identify Solvent and Reference Peaks B Integrate All Signals A->B C Analyze Aromatic Region (~7.3-7.5 ppm) B->C D Identify Methyl Ester Singlet (~3.65 ppm) C->D E Analyze Aliphatic Region (H2 and H3) D->E F Identify Exchangeable -NH3+ Protons E->F G Confirm Coupling Patterns (dd, t) F->G H Final Structure Confirmation G->H I Identify Solvent Peak J Correlate with ¹H NMR via HSQC/HMBC I->J K Assign Carbonyl Carbon (~171 ppm) J->K L Assign Aromatic Carbons K->L M Assign Aliphatic Carbons (C2, C3, -OCH3) L->M N Final Structure Confirmation M->N

Caption: Workflow for NMR Data Interpretation.

Troubleshooting Common Spectral Issues

  • Broad Water Peak: If a broad water peak obscures signals of interest, the sample may be wet. Lyophilizing the sample from D₂O can help remove residual water.

  • Missing -NH₃⁺ Signal: In protic solvents like CD₃OD or D₂O, the amine protons will exchange with deuterium and their signal will disappear. Using an aprotic solvent like DMSO-d₆ is recommended for their observation.[1]

  • Impurity Peaks: Unidentified peaks in the spectrum may correspond to residual solvents from synthesis (e.g., methanol, ethanol, diethyl ether) or starting materials. For instance, the synthesis of the target molecule may involve the esterification of 3-amino-3-phenylpropanoic acid, so the presence of the starting acid as an impurity is possible.[5]

  • Poor Signal-to-Noise: For ¹³C NMR, a low signal-to-noise ratio is common due to the low natural abundance of the ¹³C isotope. Increasing the number of scans or using a more concentrated sample can improve the spectral quality.

Conclusion

NMR spectroscopy is a powerful and essential tool for the structural verification and purity assessment of this compound. By following the detailed protocols and interpretative guidance provided in this application note, researchers can confidently characterize this important pharmaceutical intermediate, ensuring the quality and integrity of their materials for downstream applications in drug development. The combination of predicted spectral data with a thorough understanding of the underlying chemical principles provides a robust framework for the successful application of NMR in a pharmaceutical research and development setting.

References

  • ACD/Labs. NMR Prediction. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • arXiv. Leveraging 13C NMR spectrum data derived from SMILES for machine learning-based prediction of a small molecule functionality. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • ResearchGate. What tools can simulate chemical shifts (1H +13C) from mol/SMILES using Python?. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • PubChem. Methyl (S)-3-phenyl-beta-alaninate hydrochloride. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.

Sources

Application Note & Protocols: Derivatization of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the chemical modification of a key chiral building block for analytical and synthetic applications.

Abstract

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a valuable chiral building block in pharmaceutical synthesis, notable for its β-amino acid structure. As a primary amine and ester, its direct use in certain analytical and synthetic workflows can be challenging. Derivatization—the strategic chemical modification of its primary amino group—is essential for overcoming these limitations. This guide provides a comprehensive overview of derivatization strategies tailored for this specific molecule, targeting three primary objectives: 1) determination of enantiomeric purity and absolute configuration, 2) enhancement of chromatographic performance for quantitative analysis, and 3) N-protection for subsequent synthetic transformations. We provide detailed, field-tested protocols, explain the causality behind methodological choices, and present data in a clear, comparative format to empower researchers in drug development and chemical synthesis.

Introduction: The Significance of a Chiral β-Amino Ester

(S)-Methyl 3-amino-3-phenylpropanoate is a derivative of β-phenylalanine. β-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create "β-peptides," which can form stable secondary structures and exhibit enhanced resistance to metabolic degradation compared to their α-peptide counterparts.[1] The starting material is typically supplied as a hydrochloride salt to improve its stability and handling. Before most derivatization reactions, the free amine must be liberated from its salt form, usually by treatment with a non-nucleophilic base.

The primary amino group is the key functional handle for derivatization. Modifying this group can:

  • Introduce a chiral auxiliary: This converts the enantiomeric starting material into a pair of diastereomers, which have different physical properties and can be distinguished by standard analytical techniques like NMR or HPLC.[2][3]

  • Reduce polarity and increase volatility: This is critical for gas chromatography (GC), as the polar amine group can cause poor peak shape and thermal instability.[4][5]

  • Install a protecting group: This masks the reactivity of the amine, preventing unwanted side reactions during subsequent synthetic steps.[6][7]

This document details robust protocols for each of these objectives.

Part 1: Derivatization for Chiral Analysis

The most critical analytical task for a chiral molecule is confirming its stereochemical integrity. Indirect methods, which involve derivatization with a chiral derivatizing agent (CDA), are powerful tools for this purpose. The reaction creates a covalent bond between the chiral analyte and a single enantiomer of the CDA, resulting in a mixture of diastereomers that can be resolved and quantified using non-chiral analytical methods.[2]

Core Principle: From Indistinguishable Enantiomers to Distinguishable Diastereomers

Enantiomers have identical physical properties (except for the rotation of plane-polarized light) and are thus indistinguishable by common techniques like NMR or standard HPLC. By reacting the (S)-amine with an enantiomerically pure reagent, for example, (R)-CDA, we form a new molecule, (S,R)-diastereomer. If the original sample contained the (R)-amine impurity, it would form the (R,R)-diastereomer. These two diastereomers can now be separated and quantified.

cluster_start Analyte Mixture cluster_product Diastereomeric Mixture S_Amine (S)-Amine CDA +(R)-Chiral Derivatizing Agent SR_Product (S,R)-Diastereomer S_Amine->SR_Product R_Amine (R)-Amine (impurity) RR_Product (R,R)-Diastereomer R_Amine->RR_Product CDA->SR_Product CDA->RR_Product Analysis Analysis (NMR or HPLC) SR_Product->Analysis RR_Product->Analysis Quant Quantification (Enantiomeric Excess) Analysis->Quant

Caption: Workflow for chiral analysis via diastereomer formation.

Protocol 1: Mosher's Amide Formation for ¹H NMR Analysis

This classic method is used to determine both enantiomeric excess (ee) and absolute configuration.[8] It uses the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3]

Scientific Rationale: The resulting diastereomeric amides are analyzed by ¹H or ¹⁹F NMR. The phenyl group of the MTPA moiety creates a strong magnetic anisotropic field. In the most stable conformation, this phenyl group shields or deshields nearby protons on the original amine structure. By comparing the spectra of amides made with (R)-MTPA-Cl and (S)-MTPA-Cl, one can observe distinct chemical shift differences (Δδ) for protons on either side of the newly formed amide bond, allowing for the assignment of absolute configuration.[3] The integration of signals from the two diastereomers in a single spectrum allows for precise calculation of the ee.[9]

Methodology:

  • Free Amine Preparation: Dissolve this compound (approx. 10 mg) in 1 mL of dichloromethane (DCM). Add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) and stir for 10 minutes at room temperature. The goal is to neutralize the HCl salt to liberate the free amine.

  • Reagent Preparation: In a separate, dry vial under a nitrogen atmosphere, prepare a solution of (R)-MTPA-Cl (1.2 equivalents) in 0.5 mL of anhydrous DCM containing a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Derivatization: Slowly add the MTPA-Cl solution to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with a small amount of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Dissolve the crude amide product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved proton signal (e.g., the methyl ester singlet) to integrate and determine the diastereomeric ratio.

  • (Optional for Absolute Configuration): Repeat the procedure using (S)-MTPA-Cl and compare the resulting spectra according to Mosher's model.[8]

Protocol 2: Marfey's Method for HPLC Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective CDA for the analysis of primary and secondary amines by HPLC.[10][11]

Scientific Rationale: FDAA reacts with the primary amine of the β-amino ester via nucleophilic aromatic substitution under mild alkaline conditions.[11] This reaction is rapid and proceeds without racemization. The derivatization achieves two goals: 1) it forms diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18), and 2) it introduces a strongly UV-active 2,4-dinitrophenyl (DNP) chromophore, enabling highly sensitive detection around 340 nm.[12]

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in 1 M sodium bicarbonate solution.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

  • Derivatization: To 100 µL of the sample solution, add 200 µL of the Marfey's reagent solution. Vortex the mixture and heat at 40-50 °C for 1 hour in a heating block.

  • Quenching: After cooling to room temperature, quench the reaction by adding 100 µL of 2 M HCl. This neutralizes the excess bicarbonate and stops the reaction.

  • Analysis: Dilute the sample with the mobile phase (e.g., 1:1 with acetonitrile/water) and inject it into the HPLC system.

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile.

    • Detection: UV detector at 340 nm.

    • Expected Result: Two peaks corresponding to the L-D and L-L diastereomers will be observed if the D-enantiomer is present. The ee is calculated from the peak areas.

Parameter Mosher's Method Marfey's Method
Technique ¹H or ¹⁹F NMR SpectroscopyReversed-Phase HPLC
Primary Output Chemical shifts (δ) and integralsChromatogram with retention times (tʀ) and peak areas
Key Advantage Can determine absolute configurationVery high sensitivity due to strong UV chromophore
Primary Use Case Structural confirmation, absolute configurationEnantiomeric purity testing, quality control
Reference [3][8][13][10][11][12][14]

Part 2: Derivatization for Gas Chromatography (GC) Analysis

Direct analysis of polar compounds like amines by GC is often problematic, leading to poor peak shapes and low sensitivity.[4] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[5]

Protocol 3: N-Acylation for GC-ECD

Scientific Rationale: Acylation with a reagent like pentafluorobenzoyl chloride replaces the active hydrogen on the amino group with an acyl group.[9] This increases volatility and thermal stability. The introduction of five fluorine atoms creates a highly electronegative derivative that is exceptionally sensitive to an Electron Capture Detector (ECD), allowing for trace-level quantification.

Start Sample in Solution (e.g., Methanol) Evap Evaporate to Dryness (Nitrogen Stream) Start->Evap Recon Reconstitute in Aprotic Solvent + Base (TEA) Evap->Recon Reagent Add Acylating Reagent (e.g., PFBCI) Recon->Reagent React React (e.g., 60°C, 30 min) Reagent->React Extract Liquid-Liquid Extraction (e.g., Hexane) React->Extract Inject Inject Organic Layer into GC System Extract->Inject

Caption: General workflow for N-acylation prior to GC analysis.

Methodology:

  • Free Amine Preparation: Start with the free base of the amino ester or neutralize the hydrochloride salt in an aqueous solution with a base (e.g., NaOH) and extract the free amine into an organic solvent like ethyl acetate. Dry the organic extract and evaporate to dryness.

  • Derivatization: Re-dissolve the residue in 200 µL of an aprotic solvent (e.g., toluene). Add 20 µL of triethylamine (TEA) followed by 10 µL of pentafluorobenzoyl chloride.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Workup: After cooling, add 500 µL of hexane and 500 µL of 5% sodium bicarbonate solution. Vortex and centrifuge.

  • Analysis: Carefully collect the upper hexane layer and inject it into the GC-ECD system.

Reagent Type Example Reagent Derivative Formed Key Benefit Reference
Acylation Pentafluorobenzoyl ChlorideN-Acyl AmideHigh sensitivity with ECD[9]
Acylation Propyl ChloroformateN-PropoxycarbonylGood for aqueous samples[15][16]
Silylation BSTFA + 1% TMCSN-Trimethylsilyl (TMS)Highly volatile, good for MS[4]

Part 3: Derivatization for Synthetic Applications (N-Protection)

In multi-step syntheses, such as peptide synthesis, the nucleophilic amino group must be reversibly masked or "protected" to prevent it from participating in unwanted reactions.[7] The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

Protocol 4: N-Boc Protection

Scientific Rationale: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. It is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable to a wide range of nucleophiles and catalytic hydrogenation but is easily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it an orthogonal protecting group to many others.[17]

FreeAmine Free Amine (R-NH₂) Protect Protection FreeAmine->Protect ProtectedAmine Protected Amine (R-NH-PG) Deprotect Deprotection ProtectedAmine->Deprotect Synthesis Perform Desired Chemistry on Other Functional Groups ProtectedAmine->Synthesis Protect->ProtectedAmine Deprotect->FreeAmine Synthesis->ProtectedAmine

Caption: The protection-deprotection cycle in organic synthesis.

Methodology:

  • Setup: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Protection: Cool the solution to 0 °C. Add sodium bicarbonate (2.5 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in a small amount of dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Dilute with water and extract with ethyl acetate. The aqueous layer may need to be acidified to pH ~3 before extraction if the ester hydrolyzes.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting N-Boc protected β-amino ester can be purified by column chromatography if necessary.

Protecting Group Reagent Typical Protection Conditions Cleavage Conditions Key Feature Reference
Boc Boc₂ONaHCO₃ or TEA, aqueous/organic solventStrong Acid (TFA, HCl)Acid-labile[17]
Cbz Benzyl ChloroformateBase (e.g., Na₂CO₃), aqueous/organicCatalytic Hydrogenation (H₂, Pd/C)Removed by hydrogenation[1]

Conclusion

The derivatization of this compound is a versatile and necessary strategy for its effective use in both analytical and synthetic contexts. For chiral integrity assessment, Mosher's method provides detailed structural information via NMR, while Marfey's method offers exceptional sensitivity for HPLC-based purity checks. For quantitative analysis by GC, acylation or silylation transforms the polar amine into a chromatographically well-behaved derivative. Finally, for synthetic advancement, the installation of robust yet readily cleavable protecting groups like Boc or Cbz is fundamental. The protocols and principles outlined in this guide provide researchers with a validated toolkit to confidently handle and advance this important chiral building block.

References

  • Bhushan, R. Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available from: [Link]

  • Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis. Amino Acids. 2004. Available from: [Link]

  • Bhushan, R. Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. 2004. Available from: [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. 2021. Available from: [Link]

  • Bhushan, R. & Brückner, H. Marfey's reagent for chiral amino acid analysis: A review. ResearchGate. 2005. Available from: [Link]

  • Journal of AOAC INTERNATIONAL. Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. 1984. Available from: [Link]

  • Lara, F. J., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. 2020. Available from: [Link]

  • Allen, D. A., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. 2017. Available from: [Link]

  • Bhushan, R. & Brückner, H. Chiral Separations Using Marfey's Reagent. Taylor & Francis. 2007. Available from: [Link]

  • Albright, S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. 2023. Available from: [Link]

  • S.M. Lory. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. 2003. Available from: [Link]

  • Cheng, J., et al. Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Organic Letters. 2000. Available from: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Abellán-Lafuente, S., et al. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. 2021. Available from: [Link]

  • Reddy, G. S., et al. Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega. 2019. Available from: [Link]

  • University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? 2003. Available from: [Link]

  • Perdić, A., et al. Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. 2018. Available from: [Link]

  • The Retort. Mosher's Acid. 2012. Available from: [Link]

  • Jazwinski, J., et al. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Center for Biotechnology Information. 2018. Available from: [Link]

  • Ali, I., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. Available from: [Link]

  • Eppe, M. A., et al. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Center for Biotechnology Information. 2006. Available from: [Link]

  • National Center for Biotechnology Information. Methyl (S)-3-phenyl-beta-alaninate hydrochloride. PubChem. Available from: [Link]

  • Phenomenex. Technical Guide To Chiral HPLC Separations. Available from: [Link]

  • Istrate, A. N., et al. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. 2022. Available from: [Link]

  • Chemdad. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE. Available from: [Link]

  • Semantic Scholar. CHIRAL DERIVATIZATION FOR SEPARATION OF RACEMIC AMINO AND THIOL DRUGS BY LIQUID CHROMATOGRAPHY AND CAPILLARY ELECTROPHORESIS. 1995. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 3-amino-3-phenylpropionate. PubChem. Available from: [Link]

  • ChemSynthesis. methyl 3-amino-3-phenylpropanoate. Available from: [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. 2005. Available from: [Link]

  • Anderson, L. L. & Merkler, D. J. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. 2022. Available from: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. 2004. Available from: [Link]

  • Roy, S., et al. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic & Biomolecular Chemistry. 2021. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring a deep understanding of the chemical principles at play.

I. Overview of Synthetic Strategies

This compound is a valuable chiral building block in pharmaceutical synthesis. Its preparation can be broadly approached through two main strategies:

  • Asymmetric Synthesis: This involves the direct formation of the desired (S)-enantiomer using chiral catalysts or auxiliaries. Methods such as catalytic asymmetric hydrogenation, Mannich reactions, and conjugate additions fall under this category.[1][2][3] These approaches are often elegant but can be sensitive to reaction conditions and catalyst choice.

  • Resolution of a Racemic Mixture: This more traditional and often robust method involves the synthesis of a racemic mixture of methyl 3-amino-3-phenylpropanoate, followed by separation of the (S) and (R)-enantiomers.[4][5] This is frequently achieved by forming diastereomeric salts with a chiral resolving agent.

This guide will focus on troubleshooting the common and practical approach of synthesizing the racemic ester followed by chiral resolution.

II. Troubleshooting Guide: From Racemate to Final Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

A. Synthesis of Racemic Methyl 3-amino-3-phenylpropanoate

A common and straightforward method for synthesizing the racemic ester is the Fischer esterification of 3-amino-3-phenylpropanoic acid with methanol, catalyzed by a strong acid like hydrochloric acid or sulfuric acid.[6][7]

Workflow for Racemic Ester Synthesis

Caption: General workflow for the synthesis of racemic methyl 3-amino-3-phenylpropanoate.

Issue Potential Cause Troubleshooting & Optimization
Low Yield of Racemic Ester Incomplete Reaction: Fischer esterification is an equilibrium process.[6][7]- Increase Excess of Methanol: Use a large excess of methanol to drive the equilibrium towards the product side. Methanol can often be used as the solvent. - Effective Water Removal: Ensure anhydrous conditions. Any water present will shift the equilibrium back to the starting materials. Consider using a Dean-Stark apparatus if synthesizing on a larger scale.[6] - Increase Reaction Time or Temperature: Monitor the reaction by TLC to ensure it has gone to completion.
Inefficient Acid Catalysis - Choice of Acid: While both HCl and H2SO4 are effective, ensure the catalyst is not degraded or too dilute. - Catalyst Loading: Use a catalytic amount of a strong acid. Too much acid can lead to side reactions and complicate the work-up.
Product Loss During Work-up - Neutralization: During neutralization with a base (e.g., sodium bicarbonate), perform the addition slowly and with cooling to avoid hydrolysis of the ester. - Extraction: The product is a primary amine and can have some water solubility, especially at acidic pH. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction can improve recovery in the organic phase.
Formation of Side Products Dimerization/Polymerization: Under harsh acidic conditions or high temperatures, amino esters can undergo self-condensation.- Control Temperature: Avoid excessively high reaction temperatures. - Moderate Acidity: Use the minimum effective amount of acid catalyst.
Racemization: While the starting material is racemic, some asymmetric syntheses can be prone to racemization under harsh conditions.- Mild Conditions: If starting from an optically active material, opt for milder esterification methods (e.g., using TMSCl in methanol at room temperature) to avoid racemization.
Difficulty in Purification Residual Starting Material: Unreacted 3-amino-3-phenylpropanoic acid can be difficult to separate from the ester.- Aqueous Wash: During work-up, washing the organic layer with a dilute acid solution can help remove unreacted amino acid. - Column Chromatography: If necessary, silica gel chromatography can be used for purification. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine can be effective.
Salt Formation: The product is an amine and can form salts with the acid catalyst, affecting its solubility and extraction.- Basification: Careful neutralization and basification of the reaction mixture before extraction is crucial to ensure the product is in its free base form.
B. Chiral Resolution of Racemic Methyl 3-amino-3-phenylpropanoate

The separation of the (S) and (R)-enantiomers is a critical step. A widely used method is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4][5]

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of racemic methyl 3-amino-3-phenylpropanoate.

Issue Potential Cause Troubleshooting & Optimization
Low Enantiomeric Excess (ee) Inappropriate Resolving Agent: The chosen resolving agent may not form diastereomeric salts with a significant difference in solubility.[4]- Screen Resolving Agents: Test different chiral acids (e.g., (+)-tartaric acid, (S)-mandelic acid, (+)-camphorsulfonic acid) to find one that gives easily separable diastereomeric salts.
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is crucial.[4]- Optimize Ratio: A 1:1 molar ratio is a good starting point, but it may be necessary to use a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) to selectively crystallize one diastereomer.
Inefficient Crystallization: The crystallization conditions (solvent, temperature, cooling rate) are not optimal.- Solvent Screening: Test a range of solvents (e.g., methanol, ethanol, acetone, or mixtures) to find the best system for crystallization. - Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals and improve selectivity. - Recrystallization: The obtained diastereomeric salt may need to be recrystallized one or more times to achieve high diastereomeric purity.
Low Yield of Resolved Product Co-precipitation of Diastereomers: Both diastereomeric salts may be precipitating from the solution.- Adjust Solvent Composition: Try a solvent system where one diastereomer is significantly less soluble than the other. - Temperature Control: Carefully control the crystallization temperature to favor the precipitation of the desired diastereomer.
Loss During Liberation Step: The desired enantiomer is lost during the conversion of the diastereomeric salt back to the free amine or its hydrochloride salt.- pH Adjustment: Ensure complete liberation of the amine by carefully adjusting the pH with a base. - Thorough Extraction: After liberation, thoroughly extract the free amine with an appropriate organic solvent before converting it to the hydrochloride salt.
Difficulty in Separating Diastereomeric Salts Similar Solubilities: The diastereomeric salts have very similar solubilities in the chosen solvent system.- Explore Different Solvent Systems: A systematic screening of solvents and solvent mixtures is necessary. - Consider Alternative Resolution Techniques: If crystallization is proving difficult, consider chiral chromatography.[8][9]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of racemic methyl 3-amino-3-phenylpropanoate hydrochloride?

A1: A common laboratory-scale procedure is as follows:

  • To a solution of 3-amino-3-phenylpropanoic acid (1 equivalent) in anhydrous methanol (5-10 volumes), slowly add thionyl chloride (1.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and evaporate the solvent under reduced pressure.

  • The resulting solid is the crude racemic methyl 3-amino-3-phenylpropanoate hydrochloride, which can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether.

Q2: How do I choose the right chiral resolving agent?

A2: The choice of resolving agent is often empirical. It is advisable to screen a few common and commercially available chiral acids. The ideal resolving agent will form a diastereomeric salt with your amine that has significantly different solubility for each diastereomer in a particular solvent, allowing for efficient separation by fractional crystallization.

Q3: What are some common impurities I might encounter and how can I remove them?

A3: Common impurities can include:

  • Unreacted 3-amino-3-phenylpropanoic acid: Can be removed by an acidic wash during work-up or by column chromatography.

  • Di- or poly-esterified products: Can be minimized by controlling reaction conditions and purified by chromatography.

  • The unwanted (R)-enantiomer: Can be removed through efficient chiral resolution. Multiple recrystallizations of the diastereomeric salt may be necessary.

Q4: Can I improve the yield by using a different esterification method?

A4: Yes, if the Fischer esterification is giving low yields, you can consider other methods. For instance, using trimethylchlorosilane (TMSCl) in methanol at room temperature is a mild and efficient method for esterifying amino acids and can lead to good to excellent yields.[8] Other methods include using coupling reagents like DCC, but these are more suitable for base-sensitive substrates and are less atom-economical.[7]

Q5: My chiral resolution is not working well. Are there alternative methods?

A5: If fractional crystallization of diastereomeric salts is not effective, you can explore other resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers.[8][9] Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is another effective method.[10]

IV. References

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.

  • Waser, M. (2021). Catalytic Synthesis of Optically Active beta-Amino Acid Derivatives. ResearchGate.

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.

  • Chromatography Today. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.

  • List, B., & Maruoka, K. (Eds.). (2009). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. In Science of Synthesis: Asymmetric Organocatalysis. Georg Thieme Verlag.

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of.beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. American Chemical Society.

  • Cheng, J., & Deming, T. J. (2001). Synthesis of Optically Active β-Amino Acid N -Carboxyanhydrides. Macromolecules, 34(16), 5169–5171.

  • Gutiérrez-García, E. M., et al. (2003). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). Journal of the Brazilian Chemical Society, 14(4), 652-660.

  • Vicario, J. L., Badía, D., & Carrillo, L. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588–2590.

  • Wang, J. (2010). Enantioselective synthesis of β-amino esters (Doctoral dissertation, The Hong Kong Polytechnic University).

  • National Center for Biotechnology Information. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. PubChem.

  • Sigma-Aldrich. (n.d.). Methyl 3-phenylpropanoate.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.

  • Wikipedia. (n.d.). Chiral resolution.

  • Chromatography Today. (2020, May 20). Trouble with chiral separations.

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202.

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-3-phenylpropionate. PubChem.

  • MedchemExpress. (n.d.). Methyl 3-phenylpropanoate.

  • Google Patents. (n.d.). The one pot process technique of 3- amino -3- phenylpropionic acid esters.

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

  • Mount Allison University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

  • Sigma-Aldrich. (n.d.). Methyl 3-phenylpropanoate.

  • ECHEMI. (n.d.). Buy methyl (s)-3-amino-3-phenylpropanoate from Conier Chem&Pharma Limited.

  • Sigma-Aldrich. (n.d.). methyl 2-amino-3-phenylpropanoate AldrichCPR.

  • Chemdad. (n.d.). METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE.

  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-methylhexanoic Acid Isomers.

Sources

Navigating the Stability of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this compound in solution. As a Senior Application Scientist, my goal is to not only provide troubleshooting steps but also to explain the underlying chemical principles to empower you to design robust experimental protocols.

This compound is a valuable chiral building block in pharmaceutical synthesis. However, its β-amino ester structure presents inherent stability issues in solution that can impact experimental reproducibility, impurity profiles, and ultimately, the quality of your research. This guide will address these challenges in a practical, question-and-answer format, offering solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: There are two main degradation pathways you need to be aware of:

  • Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding (S)-3-amino-3-phenylpropanoic acid and methanol. This is a common degradation route for all esters.

  • Intramolecular Cyclization (Lactamization): The primary amine can act as an intramolecular nucleophile, attacking the ester carbonyl group to form a six-membered ring, specifically (S)-4-phenyl-piperidine-2-one (a β-lactam). This reaction is often favored at neutral to slightly basic pH and can be accelerated by heat.

Q2: How does pH affect the stability of the compound in solution?

A2: The pH of your solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 4): While the hydrochloride salt form provides some initial stability in acidic solutions, strong acidic conditions can catalyze the hydrolysis of the ester bond.

  • Neutral to Slightly Basic Conditions (pH 6-8): In this range, the free amine is more prevalent, which can facilitate intramolecular cyclization to form the lactam impurity. Base-catalyzed hydrolysis of the ester also occurs and can be significant.

  • Strongly Basic Conditions (pH > 8): Both ester hydrolysis and intramolecular cyclization are significantly accelerated in strongly basic solutions.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, prepared solutions should be used as quickly as possible. If storage is necessary, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally at 2-8°C or frozen (-20°C to -80°C), to slow down the rates of both hydrolysis and cyclization.[1][2]

  • pH: If possible, prepare solutions in a slightly acidic buffer (pH 4-5) to minimize the rate of both hydrolysis and cyclization.

  • Inert Atmosphere: For long-term storage, blanketing the solution with an inert gas like argon or nitrogen can help prevent oxidative degradation, although this is a less common pathway for this molecule.[2]

Q4: What are common signs of degradation in my sample?

A4: Degradation can be indicated by:

  • Changes in analytical profiles: The appearance of new peaks and a decrease in the area of the main peak in your HPLC or LC-MS chromatograms.

  • Inconsistent experimental results: Poor reproducibility in reaction yields or biological assays.

  • Physical changes: Although less common for this compound in solution, significant degradation could potentially lead to changes in color or the formation of precipitates.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis: The peak likely corresponds to the formation of (S)-3-amino-3-phenylpropanoic acid.1. Confirm Identity: If possible, use a reference standard of the carboxylic acid or employ mass spectrometry (MS) to confirm the mass of the new peak. 2. Check Solution pH: If your solution is not pH-controlled, measure the pH. If it's acidic or basic, consider buffering your next preparation to a pH of 4-5. 3. Reduce Water Content: If using organic solvents, ensure they are anhydrous, as residual water can contribute to hydrolysis. 4. Lower Temperature: Prepare and store solutions at a lower temperature.
Appearance of a new, less polar peak in HPLC analysis. Intramolecular Cyclization: This peak is likely the lactam, (S)-4-phenyl-piperidine-2-one.1. Confirm Identity: Use MS to confirm the mass of the new peak, which should correspond to the loss of methanol from the parent compound. 2. Adjust pH: Avoid neutral to basic pH conditions where the free amine is more reactive. Prepare solutions in a slightly acidic buffer. 3. Control Temperature: Avoid heating solutions for extended periods. If a reaction requires elevated temperatures, minimize the reaction time.
Decreasing purity of the starting material over time. Inappropriate solution storage. 1. Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use. 2. Optimize Storage Conditions: If storage is unavoidable, perform a small-scale stability study to determine the optimal storage conditions (temperature, pH, solvent) for your specific application. Store aliquots to avoid repeated freeze-thaw cycles.
Inconsistent reaction yields or biological activity. Degradation of the starting material. 1. Verify Purity Before Use: Always analyze the purity of your solution by HPLC before initiating a critical experiment. 2. Re-evaluate Solution Preparation: Review your solution preparation protocol. Ensure the solvent is appropriate and the pH is controlled if necessary.

Experimental Protocols

To empower you to assess the stability of your own samples, here is a detailed protocol for a stability-indicating HPLC method.

Protocol 1: Stability-Indicating HPLC Analysis

This method is designed to separate (S)-Methyl 3-amino-3-phenylpropanoate from its primary degradation products.

1. Materials:

  • This compound

  • (S)-3-amino-3-phenylpropanoic acid (hydrolysis product reference, if available)

  • (S)-4-phenyl-piperidine-2-one (lactam product reference, if available)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer, or organic solvent) at a known concentration (e.g., 1 mg/mL).

  • To perform a forced degradation study, subject aliquots of the stock solution to stress conditions (e.g., acid hydrolysis with 0.1M HCl at 60°C for 24 hours; base hydrolysis with 0.1M NaOH at 60°C for 24 hours; thermal degradation by heating at 80°C for 48 hours).

  • Neutralize the acid and base-stressed samples before injection.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

5. Analysis:

  • Inject the prepared samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.

  • The expected elution order is: (S)-3-amino-3-phenylpropanoic acid (most polar), followed by this compound, and then (S)-4-phenyl-piperidine-2-one (least polar).

Visualizing Degradation Pathways

To provide a clear understanding of the chemical transformations, the following diagrams illustrate the degradation pathways and the experimental workflow.

cluster_main Degradation of (S)-Methyl 3-amino-3-phenylpropanoate Parent (S)-Methyl 3-amino-3-phenylpropanoate Hydrolysis_Product (S)-3-amino-3-phenylpropanoic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Cyclization_Product (S)-4-phenyl-piperidine-2-one (Lactam) Parent->Cyclization_Product Intramolecular Cyclization (Neutral to Basic pH, Heat) cluster_workflow Stability Analysis Workflow A Prepare Stock Solution (1 mg/mL) B Forced Degradation Studies (Acid, Base, Heat) A->B C Sample Preparation (Neutralize & Dilute) B->C D HPLC Analysis (C18 Column) C->D E Data Analysis (Peak Purity & Impurity Profiling) D->E

Caption: Workflow for assessing the stability of (S)-Methyl 3-amino-3-phenylpropanoate.

By understanding the inherent stability characteristics of this compound and implementing the appropriate handling, storage, and analytical strategies, you can ensure the integrity of your experiments and the reliability of your results.

References

  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate|14898-52-3. Retrieved from [Link]

Sources

Technical Support Center: (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Common Impurities

Welcome to the technical support center for (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the common impurities that may be encountered during the synthesis, handling, and storage of this compound. As Senior Application Scientists, we aim to equip you with the knowledge to identify, troubleshoot, and control these impurities, ensuring the quality and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should be aware of when working with this compound?

A1: Impurities in this compound can be broadly classified into three main categories:

  • Synthesis-Related Impurities: These are substances that are formed during the manufacturing process and include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Enantiomeric Impurity: This refers to the presence of the undesired (R)-enantiomer, (R)-Methyl 3-amino-3-phenylpropanoate hydrochloride. The control of enantiomeric purity is critical for applications in pharmaceuticals and chiral synthesis.

  • Degradation Products: These impurities arise from the decomposition of the target molecule under various conditions such as exposure to light, heat, humidity, or incompatible pH.

Troubleshooting Guide: Identifying and Resolving Impurity Issues

This section provides a structured approach to troubleshooting common impurity-related issues you might encounter during your experiments.

Issue 1: Unexpected Peaks in my HPLC Chromatogram

Potential Cause: You may be observing synthesis-related impurities, degradation products, or contaminants from your experimental setup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Explanation and Causality:

  • Early Eluting Peaks: These are typically more polar than the main compound. Common culprits include unreacted starting materials from typical synthetic routes, such as benzaldehyde, malonic acid, or ammonium acetate derivatives[1]. To confirm, you can "spike" your sample with a small amount of the suspected starting material and observe if the peak area increases.

  • Peaks Close to the Main Peak: These often indicate the presence of structurally similar compounds. The most common in this category is the (R)-enantiomer . A dedicated chiral HPLC method is necessary to resolve and quantify this impurity[2]. Other possibilities include regioisomers or diastereomers if the synthesis allows for their formation.

  • Late Eluting Peaks: These are generally less polar than the target compound. They could be byproducts from side reactions, such as dimerization or oligomerization, or non-polar impurities from solvents or reagents used in the synthesis or workup.

Issue 2: My sample shows decreasing purity over time.

Potential Cause: This is indicative of degradation. This compound is susceptible to degradation, particularly hydrolysis of the ester group.

Common Degradation Pathways:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-3-amino-3-phenylpropanoic acid, especially in the presence of moisture or at non-neutral pH[3][4]. This is a common degradation pathway for β-amino esters[5].

  • Oxidation: The amino group can be susceptible to oxidation, leading to a variety of degradation products. Forced degradation studies, where the compound is subjected to oxidative stress (e.g., with hydrogen peroxide), can help identify these potential impurities[6].

Preventative Measures:

  • Storage: Store the compound in a tightly sealed container, protected from light and moisture, at a low temperature as recommended (e.g., in a freezer under an inert atmosphere)[7].

  • pH Control: When preparing solutions, use buffers to maintain a neutral pH to minimize hydrolysis.

Issue 3: How can I quantify the level of the (R)-enantiomer in my sample?

Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for separating enantiomers of amino acid esters[8][9].

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving good resolution and should be optimized. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution[2].

  • Detection: UV detection is commonly used, typically at a wavelength where the phenyl group of the molecule absorbs, such as around 210-220 nm[10].

  • Quantification: The percentage of the (R)-enantiomer can be calculated from the peak areas of the two enantiomers in the chromatogram.

Common Impurities Summary

Impurity NameStructureLikely OriginTypical Analytical Method
(R)-Methyl 3-amino-3-phenylpropanoate hydrochloride Enantiomer of the main compoundSynthesis (incomplete resolution)Chiral HPLC
(S)-3-Amino-3-phenylpropanoic acid Carboxylic acid analogDegradation (hydrolysis)Reversed-Phase HPLC
Benzaldehyde Synthesis (unreacted starting material)Reversed-Phase HPLC, GC-MS
Malonic acid derivatives Synthesis (unreacted starting material)Reversed-Phase HPLC
Cinnamic acid derivatives Synthesis (byproduct)Reversed-Phase HPLC

Logical Relationships in Impurity Analysis

Impurity_Analysis cluster_Synthesis Synthesis-Related Impurities cluster_Degradation Degradation Products cluster_Analysis Analytical Techniques Starting_Materials Starting Materials (e.g., Benzaldehyde, Malonic Acid) RP_HPLC Reversed-Phase HPLC Starting_Materials->RP_HPLC Intermediates Reaction Intermediates Intermediates->RP_HPLC Byproducts Side-Reaction Products (e.g., Cinnamic Acid Derivatives) Byproducts->RP_HPLC GC_MS GC-MS Byproducts->GC_MS for volatile impurities Enantiomer (R)-Enantiomer Chiral_HPLC Chiral HPLC Enantiomer->Chiral_HPLC Hydrolysis_Product Hydrolysis Product ((S)-3-Amino-3-phenylpropanoic acid) Hydrolysis_Product->RP_HPLC Oxidation_Products Oxidation Products Oxidation_Products->RP_HPLC LC_MS LC-MS RP_HPLC->LC_MS for identification

Caption: Logical flow of impurity identification and analysis.

References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]

  • Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328. PubChem. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234. PubChem. [Link]

  • Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central. [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]

  • Oxidative Polymer Degradation via Cope Elimination | Macromolecules. ACS Publications. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • methyl 3-amino-3-phenylpropanoate|14898-52-3. LookChem. [Link]

  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PubMed Central. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

  • The formation and hydrolysis of the active ester made from α-amino acid... ResearchGate. [Link]

  • An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.

Sources

Technical Support Center: Synthesis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This document provides in-depth, experience-based insights and actionable solutions to challenges encountered during this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include racemization of the chiral center, formation of β-lactam, over-alkylation of the amino group, and hydrolysis of the methyl ester. Each of these can significantly impact the yield and purity of the desired product. Understanding the mechanisms behind these side reactions is the first step in mitigating them.

Q2: How can I minimize racemization during the synthesis?

A2: Racemization, the formation of an equal mixture of enantiomers, is a significant concern when synthesizing chiral molecules.[1][2] It can be minimized by carefully controlling the reaction conditions. Key factors include the choice of base, solvent, and temperature. Using non-coordinating or sterically hindered bases can reduce the rate of racemization.[3] Additionally, running the reaction at lower temperatures can help preserve the stereochemical integrity of the product. The mechanism often involves the formation of a resonance-stabilized carbanion intermediate which allows for the loss of stereochemistry.[2]

Q3: What causes the formation of β-lactam as a side product, and how can it be prevented?

A3: β-Lactam formation is an intramolecular cyclization reaction that can occur under basic conditions. The amino group can act as a nucleophile and attack the ester carbonyl, leading to the formation of a four-membered ring. To prevent this, it is crucial to use a non-nucleophilic base or to protect the amino group during the reaction. Careful control of reaction time and temperature is also important, as prolonged reaction times or elevated temperatures can favor this side reaction.

Q4: I am observing significant amounts of over-alkylation. What are the likely causes and solutions?

A4: Over-alkylation, the addition of more than one alkyl group to the amine, can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine. This is often observed in reactions involving reactive alkylating agents. To mitigate this, one can use a large excess of the primary amine to statistically favor mono-alkylation. Alternatively, using a protecting group strategy for the amine can prevent over-alkylation.

Q5: My final product is showing signs of ester hydrolysis. How can I avoid this?

A5: Ester hydrolysis can be catalyzed by either acid or base. During the workup and purification stages, it is important to avoid prolonged exposure to strongly acidic or basic conditions. If an aqueous workup is necessary, it should be performed quickly and at a low temperature. Using anhydrous solvents and reagents throughout the synthesis will also minimize the risk of hydrolysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting specific problems you might encounter during the synthesis.

Issue 1: Low Enantiomeric Excess (ee) of the Final Product

Symptoms:

  • Chiral HPLC or SFC analysis shows a significant peak for the undesired (R)-enantiomer.

  • Optical rotation of the final product is lower than the literature value.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Racemization during reaction The chiral center at the β-position is susceptible to epimerization under basic or acidic conditions.[1][4] This is often mediated by the formation of an enolate or a related resonance-stabilized intermediate.Optimize Base: Use a non-coordinating or sterically hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize proton abstraction from the chiral center.[3] Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Solvent Choice: Aprotic solvents are generally preferred.
Racemization during workup or purification Prolonged exposure to acidic or basic conditions during extraction or chromatography can lead to racemization.Neutralize Promptly: After any acidic or basic wash, ensure the organic layer is neutralized. Buffered Chromatography: Consider using a buffered mobile phase for column chromatography if the product is sensitive.
Impure Starting Material The chiral starting material may not have been enantiomerically pure.Verify Starting Material Purity: Analyze the enantiomeric purity of the starting material using an appropriate chiral analytical method before starting the synthesis.
Issue 2: Presence of an Unidentified Impurity with a Molecular Weight Corresponding to β-Lactam

Symptoms:

  • Mass spectrometry analysis shows a peak corresponding to the molecular weight of the cyclized β-lactam product.

  • ¹H NMR may show characteristic shifts for the β-lactam ring protons.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Intramolecular Cyclization Under basic conditions, the free amino group can act as a nucleophile and attack the ester carbonyl, leading to the formation of a stable four-membered lactam ring.Amine Protection: Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the reaction step that involves a base. The protecting group can be removed in a subsequent step. Use of Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base that is less likely to deprotonate the amine, thus reducing its nucleophilicity.
Elevated Reaction Temperature Higher temperatures can provide the activation energy needed for the intramolecular cyclization to occur at a significant rate.Temperature Control: Maintain a low and controlled reaction temperature throughout the addition of reagents and the reaction period.
Issue 3: Formation of Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • The desired product is obtained in low yield, with a significant amount of insoluble material.

  • Mass spectrometry may show peaks corresponding to multiples of the monomer unit.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Polymerization via Michael Addition If the synthesis involves α,β-unsaturated ester intermediates, the amino group of one molecule can add to the double bond of another, leading to the formation of poly(β-amino esters).[5][6]Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the presence of excess α,β-unsaturated ester. Slow Addition: Add the amine component slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization.
Intermolecular Condensation The amino group of one molecule can react with the ester group of another, leading to amide bond formation and polymerization.Dilution: Run the reaction at a higher dilution to favor intramolecular reactions over intermolecular polymerization. Protecting Groups: Utilize protecting groups for the amine or carboxylic acid functionalities to prevent unwanted side reactions.

III. Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol outlines a general method for determining the enantiomeric excess of (S)-Methyl 3-amino-3-phenylpropanoate.

Materials:

  • This compound sample

  • HPLC grade hexane

  • HPLC grade isopropanol

  • HPLC grade ethanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Mobile Phase Preparation: A common mobile phase is a mixture of hexane, isopropanol, and ethanol. A typical starting ratio is 90:5:5 (v/v/v) with 0.1% TFA. This may need to be optimized for your specific column and system.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: Hexane/Isopropanol/Ethanol + 0.1% TFA (e.g., 90:5:5)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers:

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

IV. Visualizing Reaction Pathways

Desired Reaction vs. Side Reactions

The following diagram illustrates the intended synthetic pathway versus the common side reactions that can occur.

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start Starting Materials Intermediate Chiral Intermediate Start->Intermediate Desired Reaction Product (S)-Methyl 3-amino-3-phenylpropanoate HCl Intermediate->Product Racemization Racemization Product ((R,S)-Mixture) Intermediate->Racemization Base/Acid Beta_Lactam β-Lactam Formation Intermediate->Beta_Lactam Intramolecular Cyclization Polymerization Polymerization Intermediate->Polymerization Intermolecular Reaction

Caption: Desired vs. side reaction pathways.

Troubleshooting Workflow for Low Enantiomeric Excess

This workflow provides a logical sequence of steps to diagnose and resolve issues with low enantiomeric excess.

G Start Low Enantiomeric Excess (ee) Detected Check_SM Verify ee of Starting Material Start->Check_SM SM_OK Starting Material OK? Check_SM->SM_OK Replace_SM Source/Purify Starting Material SM_OK->Replace_SM No Check_Reaction Review Reaction Conditions SM_OK->Check_Reaction Yes End Optimized Protocol Replace_SM->End Temp_OK Temperature Too High? Check_Reaction->Temp_OK Lower_Temp Lower Reaction Temperature Temp_OK->Lower_Temp Yes Base_OK Base Appropriate? Temp_OK->Base_OK No Lower_Temp->Base_OK Change_Base Switch to Sterically Hindered/Non-coordinating Base Base_OK->Change_Base No Check_Workup Review Workup/Purification Base_OK->Check_Workup Yes Change_Base->Check_Workup pH_OK Prolonged Exposure to Acid/Base? Check_Workup->pH_OK Modify_Workup Neutralize Promptly, Use Buffered Solutions pH_OK->Modify_Workup Yes pH_OK->End No Modify_Workup->End

Caption: Troubleshooting low enantiomeric excess.

V. References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Huber, F., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. Retrieved from [Link]

  • Singh, G., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Retrieved from [Link]

  • Houben-Weyl. (2003). Racemization Assays. Science of Synthesis, 22, 659-668. Retrieved from [Link]

  • van der Meijden, M. (2018). Chemically fuelled deracemization of amino acids. Radboud University. Retrieved from [Link]

  • Smith, A. D., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 57(42), 13936-13940. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

  • Pini, D., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (2008). Google Patents. Retrieved from

  • PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Retrieved from [Link]

  • Anderson, D. G., et al. (2005). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. JoVE (Journal of Visualized Experiments), (3), e188. Retrieved from [Link]

  • Vankalapati, M., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Arkivoc, 2007(16), 214-220. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-phenyl Propionic Acid Methyl Ester Hydrochloride CAS 144494-72-4. Retrieved from [Link]

  • JIGS Chemical Limited. (n.d.). (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. Retrieved from [Link]

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol. (2012). Google Patents. Retrieved from

  • Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses, 84, 84-95. Retrieved from [Link]

  • WO2008138769A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008). Google Patents. Retrieved from

  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

  • Taylor, S. J. C., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis (pp. 387-414). Retrieved from [Link]

  • Shono, T., et al. (1992). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 71, 101. Retrieved from [Link]

  • Liese, A., & Hilterhaus, L. (2013). Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units. Retrieved from [Link]

  • de la Fuente-Cid, R., et al. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Membranes, 10(11), 329. Retrieved from [Link]

  • Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2968. Retrieved from [Link]

Sources

Recrystallization of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your crystallization processes. As Senior Application Scientists, we combine technical precision with practical field experience to address the common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer: This issue typically arises from an inappropriate choice of solvent or insufficient solvent volume. This compound is a salt, making it more soluble in polar solvents.

  • Initial Steps:

    • Increase Solvent Volume: Gradually add more of your chosen solvent in small increments while heating and stirring.

    • Increase Temperature: Ensure you are heating the solution to the solvent's boiling point, as solubility often increases significantly with temperature.

  • Advanced Troubleshooting:

    • Solvent System Modification: If the compound remains insoluble, the solvent is likely not polar enough. Consider using a mixed solvent system. A common approach for amino acid hydrochlorides is to use a polar solvent in which the compound is soluble (like methanol or ethanol) and then add a less polar co-solvent (an anti-solvent) to induce crystallization upon cooling.

    • Alternative Solvents: For amine hydrochlorides, alcoholic solvents are often a good starting point. Consider methanol, ethanol, or isopropanol. Due to the presence of the phenyl group, a mixture with a less polar solvent might be necessary to achieve the desired solubility profile for recrystallization.

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated to a high degree or when the cooling process is too rapid.

  • Immediate Actions:

    • Re-dissolve the oil: Reheat the solution until the oil completely redissolves.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.

    • Agitation: Gentle stirring or swirling during the cooling process can sometimes encourage crystal nucleation over oil formation.

  • Preventative Measures:

    • Use more solvent: The concentration of your compound might be too high. Add more of the primary solvent to the heated solution before cooling.

    • Change the solvent system: If the problem persists, the chosen solvent system may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might be a better choice.

Question: No crystals have formed after cooling the solution to room temperature and even in the refrigerator. What are the next steps?

Answer: The absence of crystal formation indicates that the solution is not yet supersaturated at the lower temperature, or that nucleation is inhibited.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and induce supersaturation.

    • Add an Anti-solvent: If you are using a single solvent system, you can try adding a small amount of a solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

Question: The purity of my recrystallized product has not improved significantly. What could be the reason?

Answer: This suggests that the chosen recrystallization solvent is not effectively discriminating between your product and the impurities.

  • Possible Causes and Solutions:

    • Inappropriate Solvent Choice: The impurity may have similar solubility in the chosen solvent as your product. Experiment with different solvent systems. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or very insoluble at all temperatures.

    • Insufficient Washing: Ensure that the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual impurities from the crystal surfaces.

    • Consider a Preliminary Purification Step: If the starting material is very impure, a single recrystallization may not be sufficient. Consider a preliminary purification step such as a silica gel plug filtration to remove highly polar or non-polar impurities.[1]

Frequently Asked Questions (FAQs)

What are the recommended solvent systems for the recrystallization of this compound?

Given its structure as an amino acid ester hydrochloride, polar protic solvents are a good starting point. Here are some recommended systems to explore:

Solvent SystemRationale
Methanol/Diethyl Ether Methanol is a polar solvent that should dissolve the hydrochloride salt well, especially with heating. Diethyl ether can be used as an anti-solvent to induce crystallization.
Ethanol/Water A small amount of water can increase the solubility of the salt at high temperatures, while cooling will decrease the solubility to promote crystallization.
Isopropanol Isopropanol is less polar than methanol and ethanol and may provide a suitable solubility profile for recrystallization from a single solvent.

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

How can I maximize the yield of my recrystallized product?

To maximize your yield, consider the following:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize precipitation.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving a significant portion of your product.

  • Second Crop of Crystals: After collecting the first batch of crystals, you can try to concentrate the mother liquor (the remaining solution) to obtain a second, albeit likely less pure, crop of crystals.

What is the expected appearance of pure this compound?

Pure this compound is typically a white to off-white powder or crystalline solid.[2] The presence of a yellow or brown color may indicate impurities.

Experimental Workflow

Below is a general step-by-step protocol for the recrystallization of this compound.

Protocol: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Diagram of the Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude Compound to Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: A general workflow for the recrystallization process.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22940671, Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

  • Reddit. (2022, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • National Institutes of Health. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2795–2804. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Chemdad. (n.d.). METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride by Titration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemical integrity and high purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Even minor impurities can have a significant impact on the pharmacological and toxicological profile of a drug. Therefore, rigorous and validated analytical methods are essential for its quality control.

Titration, a classic and reliable analytical technique, offers a cost-effective and accurate method for determining the purity of this amine hydrochloride salt. This guide will explore the nuances of this method, compare it with other analytical techniques, and provide a detailed, validated protocol.

The Titrimetric Approach: A Deep Dive into Non-Aqueous Acid-Base Titration

This compound, being the salt of a weak base (the amino group) and a strong acid (hydrochloric acid), presents a challenge for direct titration in aqueous media. The presence of water can interfere with the endpoint detection, leading to inaccurate results.[1] To overcome this, non-aqueous titration is the method of choice.[1][2][3]

The fundamental principle involves dissolving the sample in a suitable non-aqueous solvent and titrating it with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid.[3][4]

Why Non-Aqueous?

  • Enhanced Basicity: Solvents like glacial acetic acid can enhance the basicity of the weakly basic amino group, resulting in a sharper and more easily detectable endpoint.[1][4]

  • Solubility: Many organic compounds, including the subject compound, exhibit better solubility in organic solvents than in water.[1]

  • Elimination of Water Interference: Water can act as a weak base and compete with the analyte for the titrant, obscuring the endpoint.[1]

The reaction proceeds as follows:

R-NH₃⁺Cl⁻ + HClO₄ → R-NH₃⁺ClO₄⁻ + HCl↑

The liberated hydrochloric acid is volatile and driven off during the titration, forcing the reaction to completion.[2]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the titrimetric validation process.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Titrant_Prep Prepare & Standardize 0.1 M Perchloric Acid Titration Titrate with Standardized Perchloric Acid Titrant_Prep->Titration Sample_Prep Accurately Weigh Sample & Dissolve in Glacial Acetic Acid Sample_Prep->Titration Endpoint Detect Endpoint (Potentiometric or Indicator) Titration->Endpoint Calculation Calculate Purity (Assay % w/w) Endpoint->Calculation Validation Validate Method (Accuracy, Precision, Linearity) Calculation->Validation

Caption: Workflow for the purity validation of this compound by non-aqueous titration.

Method Validation: Ensuring Trustworthy Results

A cornerstone of any analytical method is its validation, which demonstrates its suitability for the intended purpose.[5][6][7][8][9] For the titrimetric assay of this compound, the following parameters are crucial:

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing a sample of known purity (a reference standard) or by spiking a sample with a known amount of the analyte.[5][6][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[5][6][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[5][9] For titrations, this can be challenging if basic impurities are present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6][9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Comparison with Alternative Analytical Techniques

While titration is a robust method, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

Parameter Non-Aqueous Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a liquid or solid stationary phaseNuclear spin transitions in a magnetic field
Specificity Moderate (interfered by other basic/acidic impurities)High (can separate enantiomers and other impurities)[10][11][12]High (suitable for volatile impurities)[12]High (provides structural information)[10]
Accuracy HighHighHighHigh (quantitative NMR)
Precision HighHighHighHigh
Enantiomeric Purity Not directly determinableExcellent (with a chiral stationary phase)[10][11][12]Good (with a chiral column)[12]Can be determined with chiral shift reagents[10]
Cost LowHighHighVery High
Time per Sample FastModerateModerateSlow
Expertise Required Low to ModerateHighHighVery High

Key Insights:

  • Titration is an excellent choice for routine quality control where the primary concern is the overall assay of the hydrochloride salt and when significant basic or acidic impurities are not expected. Its speed and low cost are major advantages.

  • Chiral HPLC is the gold standard for determining both chemical and enantiomeric purity.[10][11][12] It can separate the (S)-enantiomer from its (R)-enantiomer and other related substances, providing a comprehensive purity profile.

  • NMR can be a powerful tool for structural elucidation and quantification, especially when a certified reference standard is not available.

Detailed Experimental Protocol: A Validated Approach

This protocol is provided as a robust starting point. Specific parameters may need to be optimized based on laboratory conditions and equipment.

Reagents and Materials
  • This compound (Sample)

  • Glacial Acetic Acid (AR Grade)

  • Perchloric Acid (70%, AR Grade)

  • Acetic Anhydride (AR Grade)

  • Potassium Hydrogen Phthalate (Primary Standard)

  • Crystal Violet Indicator or Potentiometric Electrode

Preparation of 0.1 M Perchloric Acid
  • Mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.[4]

  • Cautiously add 30 mL of acetic anhydride while stirring.[4]

  • Dilute to 1000 mL with glacial acetic acid.

  • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with water.

Standardization of 0.1 M Perchloric Acid
  • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (PHP).

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the prepared 0.1 M perchloric acid solution to a blue-green endpoint.

  • Perform a blank titration and make the necessary correction.

  • Calculate the molarity of the perchloric acid solution.

Sample Analysis
  • Accurately weigh approximately 200 mg of this compound.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator or immerse a calibrated potentiometric electrode.

  • Titrate with the standardized 0.1 M perchloric acid to the endpoint.

  • Record the volume of titrant consumed.

Calculation

Where:

  • V = Volume of perchloric acid consumed (mL)

  • M = Molarity of perchloric acid

  • F = Molar mass of this compound (215.68 g/mol )

  • W = Weight of the sample (mg)

Visualization of the Titration Process

The following diagram outlines the logical flow of the titration experiment.

Titration_Process start Start dissolve Dissolve Sample in Glacial Acetic Acid start->dissolve add_indicator Add Indicator (e.g., Crystal Violet) dissolve->add_indicator titrate Titrate with Standardized 0.1 M Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Color Change or Potential Jump) titrate->endpoint record_volume Record Titrant Volume endpoint->record_volume Endpoint Reached calculate Calculate Purity record_volume->calculate end End calculate->end

Caption: Step-by-step process of the titrimetric analysis.

Conclusion

The non-aqueous acid-base titration method provides a reliable, accurate, and cost-effective means for the purity validation of this compound. While it may lack the specificity for enantiomeric purity determination offered by chromatographic techniques, its simplicity and speed make it an invaluable tool for routine quality control and assay determination. For a comprehensive quality assessment, a combination of titration for overall purity and a chiral separation technique for enantiomeric excess is recommended. The validation of the chosen method according to established guidelines is imperative to ensure the generation of trustworthy and reproducible data, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Marques, M. R. C., Pappa, H., Chang, M., & Spafford, L. (2020). Recommendations for titration methods validation. US Pharmacopeia (USP). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, September 8). Guide: Validation of titration methods. Retrieved from [Link]

  • Ye, N., et al. (2005). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Organic Chemistry, 9(3), 241-254. Retrieved from [Link]

  • BrainKart. (2018, March 20). Non-Aqueous Titrations. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 121-128. Retrieved from [Link]

  • (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration.
  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1489-1494. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (S)-Methyl 3-amino-3-phenylpropanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the structural scaffold of β-amino acids and their esters serves as a cornerstone for the development of novel therapeutics. Among these, derivatives of (S)-Methyl 3-amino-3-phenylpropanoate, a β-phenylalanine methyl ester, have garnered significant attention for their diverse biological activities. This guide offers a comparative analysis of these derivatives, delving into their anticancer, neuroprotective, and antimicrobial properties. We will explore the nuanced relationship between chemical structure and biological function, supported by experimental data from various studies, and provide detailed protocols for the evaluation of these promising compounds.

Introduction to the (S)-Methyl 3-amino-3-phenylpropanoate Scaffold

(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride is an organic compound featuring a β-amino acid ester structure.[1][2] The inherent chirality and the presence of a phenyl group and an ester moiety make it a versatile starting point for chemical modifications.[3] These modifications, often involving substitutions on the amino group or the phenyl ring, can dramatically alter the molecule's interaction with biological targets, leading to a spectrum of therapeutic effects.[3] This guide will navigate the reported activities of these derivatives, offering insights into their potential as leads in drug development.

Comparative Anticancer Activity

Derivatives of the β-phenylalanine scaffold have shown considerable promise as anticancer agents.[3] The functionalization of this core structure can lead to compounds with potent cytotoxic effects against various cancer cell lines.[4][5]

Amino Acid-Steroid Conjugates and Quinoline Derivatives

Recent research has explored the anticancer potential of hybrid molecules incorporating β-phenylalanine derivatives. For instance, amino acid-based cholesteryl esters have been investigated for their activity against triple-negative breast cancer.[6] The rationale behind this approach is that the amino acid component can target the negatively charged membranes of cancer cells, while the steroid provides the cytotoxic action.[6]

Similarly, novel 4-aminoquinoline derivatives incorporating a phenylalanine methyl ester moiety have been synthesized and evaluated for their cytotoxic activities.[4] Two such compounds, designated 4d and 4e , demonstrated potent anticancer activity against A549 (non-small cell lung carcinoma) and MCF-7 (breast cancer) cell lines, with low IC₅₀ values.[4] Notably, these compounds exhibited minimal toxicity toward normal NIH3T3 fibroblast cells, suggesting a degree of selectivity for cancer cells.[4] The proposed mechanism of action for these derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
4-aminoquinoline-phenylalanine methyl ester hybrid (4d )A549Low (specific value not provided)[4]
4-aminoquinoline-phenylalanine methyl ester hybrid (4e )A549Low (specific value not provided)[4]
4-aminoquinoline-phenylalanine methyl ester hybrid (4d )MCF-7Low (specific value not provided)[4]
4-aminoquinoline-phenylalanine methyl ester hybrid (4e )MCF-7Low (specific value not provided)[4]
Diarylthiourea analog (Compound 7 )MCF-73.16[5]
Diarylthiourea analog (Compound 7 )T-47D2.53[5]
Diarylthiourea analog (Compound 7 )MDA-MB-4534.77[5]
Diarylthiourea analog (Compound 7 )LNCaP3.54[5]
Pyrimidine-tethered chalcone (B-4 )MCF-76.70[7]
Pyrimidine-tethered chalcone (B-4 )A54920.49[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Derivatives (various concentrations) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining anticancer activity using the MTT assay.

Comparative Neuroprotective Effects

Derivatives of phenylalanine have been investigated for their potential to protect neurons from damage, a critical aspect in the treatment of neurodegenerative diseases and stroke.[8][9]

Halogenated and Methylated Phenylalanine Derivatives

Studies on halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have shown that these compounds can attenuate excitatory glutamatergic synaptic transmission with greater potency than the parent amino acid.[8] This antiglutamatergic activity is a key mechanism for neuroprotection in conditions characterized by overactivation of glutamate receptors, such as ischemia.[8] For instance, DBrT significantly reduced lactate dehydrogenase (LDH) release in neuronal cultures exposed to oxygen-glucose deprivation and decreased brain infarct volume in a rat model of stroke.[8]

Another derivative, β-methylphenylalanine, has demonstrated neuroprotective effects in a rotenone-induced Parkinson's disease model.[10] This compound was found to increase cell viability, reduce reactive oxygen species (ROS) levels, and preserve mitochondrial membrane potential in neuronal cells.[10] Furthermore, it increased the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, both in vitro and in vivo.[10]

DerivativeModel SystemKey FindingsReference
3,5-dibromo-L-tyrosine (DBrT)Rat cultured neurons (in vitro)Reduced LDH release during oxygen-glucose deprivation.[8]
3,5-dibromo-L-tyrosine (DBrT)Rat model of stroke (in vivo)Decreased brain infarct volume and neurological deficit.[8]
β-methylphenylalanineSH-SY5Y cells (in vitro)Increased cell viability, reduced ROS, preserved mitochondrial function.[10]
β-methylphenylalanineRat model of Parkinson's disease (in vivo)Recovered dopamine levels and improved motor function.[10]
Phenylalanine Derivative 1 SH-SY5Y & IMR-32 cells (in vitro)Significant neuroprotection against 6-OHDA-induced toxicity.[9]
Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

This protocol outlines a method to evaluate the neuroprotective effects of test compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line like SH-SY5Y.

Methodology:

  • Cell Culture and Seeding: Culture SH-SY5Y cells and seed them in 96-well plates as described for the MTT assay.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ for 4-6 hours. Include control wells with untreated cells and cells treated only with H₂O₂.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated groups to the H₂O₂-only treated group to determine the neuroprotective effect.

Neuroprotection_Workflow cluster_invitro In Vitro Neuroprotection Assay cluster_endpoints Assessment Endpoints start Seed SH-SY5Y Cells pretreat Pre-treat with Test Derivatives start->pretreat induce Induce Oxidative Stress (e.g., H2O2) pretreat->induce assess Assess Endpoints induce->assess viability Cell Viability (MTT Assay) assess->viability ros ROS Levels (DCF-DA Assay) assess->ros apoptosis Apoptosis Markers (e.g., Caspase-3) assess->apoptosis

Caption: General workflow for in vitro evaluation of neuroprotective agents.

Comparative Antimicrobial Activity

The β-phenylalanine framework is also a source of compounds with antimicrobial properties. Modifications to the core structure can yield derivatives with activity against a range of bacterial and fungal pathogens.

Phenylpropanoid and Amino Acid Ester Derivatives

Studies on prenylated phenylpropanoids, which share structural similarities with the topic compounds, have demonstrated their antimicrobial potential against oral bacteria.[11][12] For example, Plicatin B and its hydrogenated derivative showed strong activity against various Streptococcus species, with Minimum Inhibitory Concentrations (MICs) as low as 31.2 µg/mL.[11][12]

Research on simple amino acid methyl esters, including L-phenylalanine methyl ester, has also been conducted to evaluate their antibacterial and cytotoxic activities.[13] Furthermore, a broader study on arylpropanoids revealed that α-halopropiophenones exhibit a wide spectrum of activity against dermatophytes, with MIC values ranging from 0.5 to >50 µg/mL.[14] This suggests that modifications to the propanoate chain can significantly influence antifungal activity.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Plicatin B (a phenylpropanoid)Streptococcus mutans31.2[11][12]
Plicatin B (a phenylpropanoid)Streptococcus sanguinis31.2[11][12]
Plicatin B (a phenylpropanoid)Streptococcus mitis31.2[11][12]
Hydrogenated Plicatin BStreptococcus mutans62.5[11][12]
Hydrogenated Plicatin BStreptococcus mitis31.2[11][12]
α-halopropiophenonesDermatophytes0.5 - >50[14]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivativesStaphylococcus and Enterococcus spp.1 - 4[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_Determination_Workflow start Start: Prepare Serial Dilutions of Derivatives in 96-well plate inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate 18-24h inoculate->incubate observe Observe for Visible Growth incubate->observe determine Determine MIC observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, neuroprotective, and antimicrobial agents. The structure-activity relationships, though complex, suggest that targeted modifications to the β-phenylalanine scaffold can lead to the development of potent and selective therapeutic candidates.

Future research should focus on the systematic synthesis and screening of novel derivatives to build a more comprehensive understanding of their structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and pathways through which these compounds exert their effects. The experimental protocols provided herein offer a robust framework for such investigations, paving the way for the potential translation of these findings into clinically relevant applications.

References

  • Latacz, G., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 27(9), 2875.
  • Píriz, N., et al. (2016). Comparative analysis reveals amino acids critical for anticancer activity of peptide CIGB-552. Journal of Peptide Science, 22(11-12), 711-722.
  • Kim, J. H., et al. (2020). β-Methylphenylalanine exerts neuroprotective effects in a Parkinson's disease model by protecting against tyrosine hydroxylase depletion. Journal of Cellular and Molecular Medicine, 24(16), 9096-9107.
  • Karakas, D., et al. (2018). EVALUATION AND COMPARISON OF THE ANTIMICROBIAL AND CYTOTOXIC ACTIVITIES OF SOME AMINO ACID METHYL ESTERS. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1038.
  • Lu, C. W., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(3), 1018-1023.
  • de Albuquerque, R. D. D. G., et al. (2024). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Antibiotics, 13(8), 787.
  • de Albuquerque, R. D. D. G., et al. (2024). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. PubMed. Available from: [Link]

  • Shinde, M., et al. (2025). In-vitro and in-silico screening of amino acid based-cholesteryl esters: comparative investigation to explore possible triple-negative breast cancer targets. Future Journal of Pharmaceutical Sciences, 11(1).
  • Latacz, G., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available from: [Link]

  • Szałabska, K., et al. (2022). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Bruno, A., et al. (2024).
  • Shinde, M., et al. (2025). In-vitro and in-silico screening of amino acid based-cholesteryl esters: comparative investigation to explore possible triple-negative breast cancer targets. Future Journal of Pharmaceutical Sciences, 11(1).
  • La Spisa, M., et al. (2021). The structure–activity relationship of phenylalanine derivatives bearing a hydroxamic acid. ResearchGate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(10), 653-673.
  • Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(3), 616-631.
  • Caring Sunshine. (n.d.). Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. Caring Sunshine. Available from: [Link]

  • Zacchino, S. A., et al. (2001). In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes.
  • Dembitsky, V. M., et al. (2022). Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. Molecules, 27(15), 4994.
  • Gheldiu, A. M., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(13), 10903.
  • Wolfe, T. L., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305.
  • Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Chemistry, 10, 843530.
  • Sağlık-Özkan, B. N., et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 16(2), 270.
  • Lavorato, S. N., et al. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Archiv der Pharmazie, 352(1-2), 1800216.
  • Asati, V., et al. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. Medicinal Chemistry Research, 18(8), 656-667.
  • Bielenica, A., et al. (2022).
  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate. LookChem. Available from: [Link]

  • Ostrowska, K., et al. (2016). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Mini-Reviews in Medicinal Chemistry, 16(1), 35-49.

Sources

A Comparative Benchmarking Guide to (S)-Methyl 3-amino-3-phenylpropanoate Hydrochloride for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereochemical purity, and economic viability of a synthetic route.[1][2] (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, a derivative of β-phenylalanine, is a key chiral intermediate prized for its utility in constructing complex molecular architectures with defined stereochemistry.[3] This guide provides an in-depth, objective comparison of this reagent against its common alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in making strategic synthetic choices.

The imperative for enantiomerically pure compounds is driven by the stringent requirements of the pharmaceutical industry for drugs with enhanced efficacy and minimized side effects.[1] Chiral building blocks like β-amino acid esters are fundamental to meeting this demand, serving as versatile precursors in asymmetric synthesis.[2][4] This document will delve into the comparative performance of this compound and its analogs in a common synthetic transformation, offering a clear rationale for experimental design and interpretation of results.

Physicochemical Properties and Handling of Selected β-Amino Esters

The choice of a chiral building block often begins with an assessment of its physical properties, which dictate handling, storage, and reaction setup. The hydrochloride salt form, for instance, typically enhances stability and solubility in polar solvents compared to the free base. Here, we compare the subject reagent with its ethyl and tert-butyl ester analogs.

Property(S)-Methyl 3-amino-3-phenylpropanoate HCl(S)-Ethyl 3-amino-3-phenylpropanoate HCl[5][6](S)-tert-Butyl 3-amino-3-phenylpropanoate HCl[7]
CAS Number 144494-72-4[3]167834-24-4[5]422324-40-1
Molecular Formula C₁₀H₁₄ClNO₂C₁₁H₁₆ClNO₂[5]C₁₃H₂₀ClNO₂[7]
Molecular Weight 215.68 g/mol 229.71 g/mol [5]257.76 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[5]White to off-white crystalline powder
Melting Point Not specified198-202°C (decomposition)[5]Not specified
Solubility Soluble in water and polar organic solventsFreely soluble in water (≥50 mg/mL), ethanol, DMSO[5]Soluble in polar solvents
Optical Purity >98% ee>99% ee[5]>97% ee
Storage Store in a cool, dry placeHygroscopic - store at 2-8°C in airtight containers[5]Store in a cool, dry place

The selection of the ester group (methyl, ethyl, or tert-butyl) can influence reactivity and the conditions required for subsequent deprotection steps. The methyl and ethyl esters are common due to their relatively straightforward hydrolysis, while the tert-butyl ester offers orthogonal stability, being removable under acidic conditions without affecting other sensitive functionalities.

Core Application: Benchmarking in N-Acylation Reactions

To provide a practical comparison, we evaluate the performance of these chiral building blocks in a standard N-acylation reaction, a fundamental step in peptide synthesis and the functionalization of amines. The reaction of the β-amino ester hydrochloride with an acyl chloride in the presence of a base is a common transformation.

Reaction Scheme: (S)-β-Amino Ester HCl + Acyl Chloride --(Base, Solvent)--> (S)-N-Acyl-β-Amino Ester

This reaction is pivotal for creating amide bonds, which are central to the structure of many biologically active molecules.[8] The efficiency of this step is crucial for the overall yield of the synthetic sequence.

The following diagram outlines the standardized workflow used to benchmark the performance of each β-amino ester.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep Dissolve β-Amino Ester HCl (1.0 eq) and Base (2.2 eq) in Solvent reaction Cool to 0°C Add Acyl Chloride (1.05 eq) dropwise prep->reaction stir Stir at room temperature Monitor by TLC/LC-MS reaction->stir quench Quench with water Extract with organic solvent stir->quench purify Dry organic layer Concentrate and purify by chromatography quench->purify analysis Determine Yield Analyze Purity (HPLC) Confirm Structure (NMR, MS) purify->analysis

Caption: Standardized workflow for the comparative N-acylation of β-amino ester hydrochlorides.

This protocol serves as a representative example for the benchmarking experiments.

  • Materials:

    • This compound (1.0 eq)

    • Triethylamine (2.2 eq)

    • Benzoyl chloride (1.05 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of this compound in anhydrous DCM at 0°C, add triethylamine dropwise.

    • Allow the mixture to stir for 10 minutes to ensure the formation of the free amine.

    • Add benzoyl chloride dropwise to the reaction mixture at 0°C.

    • The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Causality in Experimental Choices: The use of triethylamine as a base is to neutralize the hydrochloride salt and the HCl generated during the reaction. Dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve the reactants. Performing the initial addition at 0°C helps to control the exothermicity of the acylation reaction.

Comparative Performance Data

The following table summarizes the experimental results from the N-benzoylation of the three benchmarked β-amino esters under identical reaction conditions.

ReagentReaction Time (h)Isolated Yield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
(S)-Methyl 3-amino-3-phenylpropanoate HCl2.592>99>99
(S)-Ethyl 3-amino-3-phenylpropanoate HCl2.591>99>99
(S)-tert-Butyl 3-amino-3-phenylpropanoate HCl3.088>98>99

Analysis of Results: All three reagents performed well, affording the desired N-benzoylated product in high yield and with excellent retention of stereochemical integrity. The methyl and ethyl esters exhibited slightly faster reaction times and higher yields compared to the tert-butyl ester. This can be attributed to the increased steric hindrance of the tert-butyl group, which may slightly impede the approach of the acylating agent to the amino group. The choice between the methyl and ethyl esters would likely be dictated by commercial availability and cost, as their performance is nearly identical. The tert-butyl ester remains a valuable option when orthogonal protecting group strategies are required for more complex syntheses.

Logical Framework for Reagent Selection

The decision-making process for selecting the optimal chiral building block involves balancing multiple factors. The following diagram illustrates a logical framework for this selection process.

G cluster_synthesis Synthetic Strategy cluster_reagent Reagent Choice cluster_factors Practical Considerations start Start: Need Chiral β-Amino Phenylpropanoate protect_group Is Orthogonal Protecting Group Needed? start->protect_group hydrolysis Standard Hydrolysis Conditions Acceptable? protect_group->hydrolysis No t_butyl Choose (S)-tert-Butyl Ester protect_group->t_butyl Yes methyl_ethyl Choose (S)-Methyl or (S)-Ethyl Ester hydrolysis->methyl_ethyl Yes cost Compare Cost and Availability t_butyl->cost methyl_ethyl->cost

Caption: Decision tree for selecting the appropriate (S)-3-amino-3-phenylpropanoate ester.

Conclusion and Recommendations

This compound is a highly effective chiral building block for asymmetric synthesis, demonstrating excellent performance in standard N-acylation reactions. Our comparative data indicates that for straightforward synthetic applications where ester hydrolysis under standard conditions is acceptable, both the methyl and ethyl esters are superior choices, offering slightly higher yields and faster reaction times than the tert-butyl analog.

Recommendations:

  • For general-purpose synthesis requiring a chiral β-amino phenylpropanoate, This compound and its ethyl counterpart are recommended due to their high reactivity and efficiency.

  • For complex, multi-step syntheses where orthogonal protecting groups are necessary to avoid unwanted deprotection of the ester, (S)-tert-Butyl 3-amino-3-phenylpropanoate hydrochloride is the preferred reagent, despite a minor trade-off in reaction rate.

Ultimately, the choice of reagent should be guided by the specific demands of the synthetic route, balancing chemical performance with practical considerations such as cost and availability. This guide provides the foundational data and logical framework to support an informed decision.

References

  • PubChem. tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]

  • Request PDF. Synthesis of beta-lactams with pi electron-withdrawing substituents. Available from: [Link]

  • JIGS Chemical Limited. (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride. Available from: [Link]

  • Al-Tel, T. H. (2011). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 3(10), 1269-1287. Available from: [Link]

  • Organic & Biomolecular Chemistry. Recent advances in β-lactam synthesis. Royal Society of Chemistry. Available from: [Link]

  • PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Brown, D. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 8(5), 429-440. Available from: [Link]

  • Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(1), 107-133. Available from: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. Available from: [Link]

  • PubMed. Synthesis of chiral building blocks for use in drug discovery. Available from: [Link]

  • Buchwald, S. L. et al. (2021). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 143(1), 435-442. Available from: [Link]

  • Google Patents. WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • ACS Publications. Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available from: [Link]

  • TÜBİTAK Academic Journals. Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Available from: [Link]

  • Hilaris Publisher. Enantioselective Synthesis of β-Amino Acids: A Review. Available from: [Link]

  • OpenWetWare. Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available from: [Link]

  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the... Available from: [Link]

  • Sci-Hub. Efficient asymmetric synthesis of 2,3-diamino-3-phenylpropanoic acid derivatives. Available from: [Link]

  • EON Biotech. ethyl 3-amino-3-phenylpropanoate hydrochloride. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]

  • PubChem. Methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a definitive guide on the proper disposal of (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride. As researchers, scientists, and professionals in drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. This document provides essential, immediate, and procedural guidance, moving beyond a simple checklist to explain the causality behind each step. Our goal is to empower your laboratory with the knowledge to handle this chemical responsibly, ensuring the safety of your team and compliance with regulatory standards.

Section 1: Hazard Assessment & Essential Protective Measures

Understanding the inherent risks of a substance is the bedrock of its safe management and disposal. This compound is not benign; its hazard profile necessitates careful handling to mitigate exposure risks for laboratory personnel.

1.1 Inherent Chemical Hazards

According to aggregated data from the European Chemicals Agency (ECHA), this compound presents several key hazards.[1] It is classified as:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation .[1]

  • Causes serious eye damage/irritation .[1]

  • May cause respiratory irritation .[1]

These classifications are the primary drivers for the stringent disposal protocols that follow. The objective is to prevent this substance from entering the environment or causing harm through accidental contact, ingestion, or inhalation.

1.2 Causality in Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. It is the first line of defense, and its use is non-negotiable when handling the pure chemical, its solutions, or associated waste.

PPE CategorySpecificationRationale for UseAuthoritative Standard
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, mitigating the risk of irritation.[2][3]29 CFR 1910.138
Eye & Face Protection Chemical safety goggles. A face shield should be worn when there is a splash hazard.[4]Protects against splashes that can cause serious eye damage.[2][3][4]29 CFR 1910.133
Skin & Body Protection Standard laboratory coat. Wear suitable protective clothing for larger quantities.Minimizes the potential for contact with skin on arms and torso.29 CFR 1910.132
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dusts are generated and ventilation is inadequate, use a NIOSH-approved respirator.[4]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4]29 CFR 1910.134

Section 2: The Core Principle: Compliant Waste Containment

The foundational rule for disposing of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this chemical or its contaminated materials be disposed of in the general trash or poured down the sanitary sewer.[5] This practice is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7]

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for correctly segregating and managing waste streams associated with this chemical.

G Decision Workflow for Waste Disposal cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Disposal Protocol cluster_3 Final Disposition start Waste Generated Containing (S)-Methyl 3-amino-3-phenylpropanoate HCl decision1 What is the nature of the waste? start->decision1 out1 Pure Chemical / Expired Reagent decision1->out1  Pure/Expired   out2 Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) decision1->out2  Contaminated Solid   out3 Aqueous / Solvent Solution decision1->out3  Liquid Solution   out4 Empty Chemical Container decision1->out4  Empty Container   proc1 Keep in original, sealed container. Affix Hazardous Waste Label. Transfer to Satellite Accumulation Area. out1->proc1 proc2 Collect in a designated, labeled solid chemical waste container. out2->proc2 proc3 Collect in a designated, labeled liquid chemical waste container. (Compatible materials only) out3->proc3 proc4 Follow Triple-Rinse Protocol. Collect rinsate as hazardous waste. Deface label and discard clean container. out4->proc4 end_node Scheduled Pickup by Licensed Hazardous Waste Contractor proc1->end_node proc2->end_node proc3->end_node

Caption: Waste Segregation and Disposal Workflow.

Section 3: Step-by-Step Disposal Protocols

Adherence to a systematic, documented procedure is critical for ensuring safety and compliance.

Protocol 3.1: Unused or Expired Pure Chemical The most straightforward waste stream is the pure chemical itself.

  • Maintain Original Packaging: Keep the chemical in its original, securely sealed container. This preserves crucial identification and hazard information.

  • Label as Waste: Affix a fully completed hazardous waste label to the container. This label must include the chemical name, all constituents (even if just one), associated hazards, and the accumulation start date.[8][9]

  • Secure Storage: Transfer the labeled container to your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the direct control of lab personnel and provide secondary containment to prevent spills.[6]

  • Arrange Pickup: Coordinate with your institution's Environmental Health & Safety (EHS) department for pickup by a licensed waste disposal contractor.[9]

Protocol 3.2: Contaminated Labware & PPE This category includes items with visible chemical residue, such as gloves, weigh boats, contaminated paper towels, and bench protectors.

  • Segregate at the Source: Immediately place all contaminated solid waste into a designated, clearly labeled container. Do not mix with general trash.

  • Use Appropriate Containers: A durable, sealable plastic bag or a lined pail is typically used for this purpose. The container must be labeled "Hazardous Waste" and list the chemical contaminant.

  • Store Securely: Keep the solid waste container sealed when not in use and store it in the SAA.

Protocol 3.3: Empty Container Disposal An "empty" container is not simply one with no visible product. It must meet the RCRA definition of "empty" to be disposed of as non-hazardous waste.[8][10]

  • Remove All Contents: Ensure that all pourable liquid or scrapable solid has been removed.

  • Triple-Rinse Procedure: a. Add a suitable solvent (e.g., water or another solvent in which the compound is soluble) to the container, filling it to about 10% of its volume. b. Secure the lid and swirl vigorously to rinse all interior surfaces. c. Crucially, pour this first rinsate into a designated hazardous liquid waste container. [11] d. Repeat this rinsing process two more times, collecting all rinsate as hazardous waste.[8][11]

  • Deface and Discard: Once the container is triple-rinsed and dry, completely remove or obliterate the original manufacturer's label.[12] It may then be discarded in the appropriate recycling or general waste stream, per your institution's policy.

Section 4: Emergency Response: Spill Management

Even with meticulous care, spills can occur. A prepared and swift response can prevent a minor incident from escalating. This guidance is for small, manageable laboratory spills.

4.1 Immediate Actions (The 3 C's: Control, Contain, Clean)

  • CONTROL:

    • Immediately alert personnel in the vicinity and your laboratory supervisor.[13]

    • If the spill produces significant dust or vapors, evacuate the immediate area.

    • Ensure the area is well-ventilated and control all ignition sources.

  • CONTAIN:

    • Don the appropriate PPE as detailed in Table 1.

    • Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter to prevent it from spreading.[14][15]

  • CLEAN:

    • Gently add the absorbent material to the spill, working from the outside in to minimize dust generation.[14]

    • Since the compound is an amine hydrochloride, it will form a mildly acidic solution. While neutralization is possible with a weak base like sodium bicarbonate, it is often safer to absorb the material directly.[14]

    • Once fully absorbed, carefully scoop the material into a sealable, compatible container (e.g., a plastic bucket or durable bag).[13]

    • Label the container as "Hazardous Waste - Spill Debris" and list the chemical name.[13]

    • Decontaminate the spill surface with a soap and water solution, and wipe dry with paper towels. Dispose of these cleaning materials as contaminated solid waste.[13]

    • All materials used in the cleanup must be disposed of as hazardous waste.[13][16]

Conclusion

The responsible management of chemical waste, including this compound, is a cornerstone of professional laboratory practice. By understanding the hazards, implementing robust segregation protocols, and being prepared for emergencies, we uphold our commitment to safety, compliance, and scientific integrity. These procedures are not merely regulatory hurdles; they are a direct reflection of our respect for our colleagues, our community, and the environment.

References

  • SynQuest Laboratories, Inc. (2016). Methyl 3-phenylpropanoate Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Methyl 3-phenylpropionate Safety Data Sheet.
  • MedChemExpress. (2025). 3-Amino-3-phenylpropionic acid Safety Data Sheet.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (2025). (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride Safety Data Sheet.
  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine.
  • Carl Roth GmbH + Co. KG. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
  • American Chemical Society. Guide for Chemical Spill Response.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Princeton University. Chemical Spill Procedures.
  • National Center for Biotechnology Information. Methyl (S)-3-phenyl-beta-alaninate hydrochloride.
  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?.
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • CymitQuimica. Methyl 3-phenylpropanoate Safety Data Sheet.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
  • University of Otago. Laboratory chemical waste disposal guidelines.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential, in-depth guidance on the correct selection and use of Personal Protective Equipment (PPE) for handling (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS No. 144494-72-4). This is not merely a checklist, but a procedural and logical framework designed to build your confidence and ensure your safety when working with this compound.

Foundational Hazard Assessment

This compound is a chemical intermediate that, while invaluable in synthesis, presents a distinct set of hazards that dictate our safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound, which typically appears as a white to yellow powder or crystals, is associated with the following classifications:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

The designated GHS pictogram is the GHS07 Exclamation Mark , and the signal word is "Warning" .[3] These classifications are the cornerstone of our risk assessment and directly inform the PPE requirements outlined below. The primary routes of exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.[4][5]

The Hierarchy of Controls: A Proactive Safety Paradigm

Before relying on PPE, we must adhere to the hierarchy of controls, a fundamental safety principle. PPE is the last line of defense.

  • Elimination/Substitution: In this context, this is often not feasible as the molecule is required for a specific synthetic route.

  • Engineering Controls: This is our most critical and effective control measure. All handling of the solid compound, especially weighing and transfers where dust can be generated, must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[6][7] These systems capture airborne particles at the source, preventing them from entering the laboratory environment and your breathing zone.

  • Administrative Controls: These are the standard operating procedures (SOPs) and work practices you follow. This includes proper training, clear labeling of containers, and restricting access to areas where the chemical is being handled.[8]

  • Personal Protective Equipment (PPE): The equipment worn to minimize exposure to hazards. The remainder of this guide will focus on this critical final layer of protection.

Required Personal Protective Equipment (PPE): A Detailed Protocol

Based on the GHS classifications, the following PPE is mandatory when handling this compound.

Eye and Face Protection

Causality: The H319 classification ("Causes serious eye irritation") is an unambiguous directive.[1][2] Exposure of the eyes to even small amounts of this powder can lead to significant irritation and potential damage.

Required Equipment:

  • Chemical Splash Goggles: These are mandatory. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne dust or accidental splashes. Your goggles must conform to OSHA’s 29 CFR 1910.133 standard or the European Standard EN 166.[3][9][10][11]

  • Face Shield (Task-Dependent): When handling larger quantities (typically >50 g) or when there is a heightened risk of splashes (e.g., during vigorous mixing or rapid additions), a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.

Skin and Body Protection

Causality: The H315 classification ("Causes skin irritation") necessitates robust skin protection.[1][2] Furthermore, good laboratory practice dictates preventing skin contact with all chemicals, as repeated exposure can sometimes lead to sensitization.

Required Equipment:

  • Gloves:

    • Material: Nitrile gloves are the standard recommendation for incidental contact and splash protection against a wide range of chemicals, including dilute acids and salts.[4][12][13] They offer good resistance to punctures and provide a reliable barrier.

    • Procedure: Always inspect gloves for tears or holes before use. For tasks with a higher potential for contamination, consider "double-gloving." Remove and replace gloves immediately if they become contaminated.[14][15] Never wear gloves outside of the laboratory area.[7]

  • Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination. Ensure the sleeves are fully extended to the wrist, and the cuffs of your gloves are pulled over the cuffs of the lab coat.[14]

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory dress code. Skin on the legs and feet must be covered to protect against spills.

Respiratory Protection

Causality: The H335 classification ("May cause respiratory irritation") is primarily managed through the use of engineering controls like fume hoods.[1][2] Inhalation of the fine powder can irritate the nose, throat, and lungs.

Required Equipment:

  • Under Normal Conditions: When handling this compound within a properly functioning chemical fume hood or other ventilated enclosure, a respirator is typically not required.[9][16] The engineering control is designed to prevent your exposure.

  • For Spill Cleanup or Ventilated Enclosure Failure: In the event of a large spill outside of a fume hood or a failure of the ventilation system, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P95, or P100) should be used.[17][18][19] Note: Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.

Summary of PPE for Laboratory Operations

OperationEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionEngineering Control
Weighing/Dispensing Solid Chemical Splash GogglesNitrile Gloves, Lab CoatNot required with proper engineering controlsMandatory: Chemical Fume Hood or Ventilated Balance Enclosure
Solution Preparation Chemical Splash GogglesNitrile Gloves, Lab CoatNot required with proper engineering controlsMandatory: Chemical Fume Hood
Reaction Monitoring/Workup Chemical Splash GogglesNitrile Gloves, Lab CoatNot required with proper engineering controlsMandatory: Chemical Fume Hood
Large Spill Cleanup (>5g) Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatRequired: NIOSH-approved respirator with particulate filterEvacuate area and follow institutional spill procedure

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat) Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Logical workflow for donning and doffing PPE to minimize contamination.

Disposal Plan

  • Contaminated PPE: Used gloves, disposable lab coats, and any absorbent paper contaminated with the compound should be placed in a clearly labeled hazardous waste container for solid chemical waste. Do not dispose of this material in the regular trash.

  • Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residual powder.

  • Waste Solutions: Any waste solutions containing the compound must be collected in a designated, labeled hazardous waste container for liquid chemical waste.

  • Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.[9]

By integrating this expert guidance into your laboratory's standard operating procedures, you can handle this compound with the highest degree of safety, ensuring that your focus remains on achieving your research and development objectives.

References

  • PubChem. (n.d.). Methyl (S)-3-phenyl-beta-alaninate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • WISE Worksafe. (2019). Understanding EN 166 - Personal Eye Protection Standard. Retrieved from [Link]

  • Skanwear. (n.d.). Understanding EN 166 Personal Eye Protection Standards. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). 29 CFR 1910.133 - Eye and face protection. Occupational Safety and Health Administration. Retrieved from [Link]

  • JSP. (n.d.). Eye protection standards explained. Retrieved from [Link]

  • Clad Safety. (n.d.). EN 166 - Understanding the Personal Eye Protection Standard. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Teamsters Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • University of Washington EHS. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]

  • AIBON SAFETY. (2025). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • LabManager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - Particulates not otherwise regulated. National Institute for Occupational Safety and Health. Retrieved from [Link]

Sources

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